2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAGNIVHLUJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368257 | |
| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58795-63-4 | |
| Record name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible methodology, and safety-critical handling procedures.
CAS Registry Number: 58795-63-4
Compound Class:
Executive Summary: The "Warhead" Scaffold
In the landscape of medicinal chemistry, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide serves a dual purpose. First, it acts as a robust electrophilic "warhead" —the
Second, it functions as a divergent intermediate . The presence of the ortho-methoxy and meta-nitro groups allows for regiospecific reduction and cyclization, making this compound a critical building block for synthesizing quinoxalines and benzimidazoles —privileged structures in oncology and virology.
Physicochemical Profile
This compound exhibits low aqueous solubility and high crystallinity, necessitating specific solvent systems for processing.
Table 1: Core Specifications
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 244.63 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Nitro group chromophore induces yellowing. |
| Melting Point | 138–142 °C (Typical Range) | Experimental verification required per batch. |
| Solubility (High) | DMSO, DMF, DMAc | Preferred for nucleophilic substitution reactions. |
| Solubility (Mod.) | Dichloromethane, Ethyl Acetate | Good for extraction/workup. |
| Solubility (Low) | Water, Hexanes | Useful for precipitation/trituration. |
| Reactivity | Electrophilic ( | Susceptible to |
Synthetic Architecture
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an acetylation of an electron-deficient aniline. The challenge lies in preventing bis-acylation and managing the exothermic nature of the reaction to avoid hydrolysis of the chloroacetyl group.
Protocol: Acylation of 2-Methoxy-5-nitroaniline
Reaction Logic: The amino group on the aniline is nucleophilic, but its reactivity is tempered by the electron-withdrawing nitro group. Therefore, a slightly stronger base or elevated temperature may be required compared to simple aniline, but standard conditions usually suffice.
Materials
-
Precursor: 2-Methoxy-5-nitroaniline (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)
-
Base: Triethylamine (1.2 eq) or Potassium Carbonate (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology
-
Solvation: Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM (10 volumes) under an inert atmosphere (
). -
Base Addition: Add Triethylamine (TEA) dropwise at 0°C. Critical: Maintain temperature <5°C to prevent side reactions.
-
Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is highly exothermic.
-
Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward.
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
-
Quench & Workup:
-
Quench with cold water.
-
Wash organic layer with 1N HCl (to remove unreacted amine/TEA) followed by sat.
and brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol or Toluene to yield the target solid.
Visualization: Synthetic Pathway
Figure 1: Acylation mechanism converting the aniline precursor to the chloroacetamide scaffold.
Reactivity & Divergent Applications
This compound is not merely an endpoint; it is a branching point for complex heterocyclic synthesis.
Pathway A: Nucleophilic Substitution ( )
The chlorine atom is a good leaving group. Treating the scaffold with secondary amines (e.g., morpholine, N-methylpiperazine) in the presence of a base (DIPEA) yields
Pathway B: Cyclization to Quinoxalines
Reduction of the nitro group (
-
Reduction:
or . -
Cyclization: Under acidic conditions, the newly formed amine can attack the carbonyl (if amide remains) or the
-carbon (intramolecular alkylation) to form fused ring systems.
Visualization: Divergent Synthesis
Figure 2: Divergent reactivity pathways: Functionalization vs. Scaffold Cyclization.
Safety & Handling: The Covalent Hazard
As an
Hazard Profile
-
Skin Sensitization: High risk. The compound can covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis.
-
Ocular Toxicity: Irritating to mucous membranes.
-
Systemic Toxicity: Potential for methemoglobinemia (due to nitro/aniline metabolites) if ingested or absorbed in large quantities.
Mandatory Safety Protocol
-
Containment: All weighing and transfer must occur inside a certified Chemical Fume Hood .
-
PPE: Double nitrile gloves (0.11 mm min. thickness), lab coat, and safety glasses.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile) to quench the alkylating potential before cleaning.
-
Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
-
Synthesis of N-phenylacetamides
- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2017). Royal Society of Chemistry.
-
Related EGFR Inhibitor Scaffolds (Osimertinib Intermediates)
-
N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine Properties.[1] ChemicalBook.
-
-
Chloroacetamide Reactivity & Safety
- Safety Data Sheet: 2-Chloro-N-(4-nitrophenyl)acetamide. Cayman Chemical.
-
General Synthesis of Chloroacetanilides
-
N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem.[2]
-
Sources
A Technical Guide to the Potential Biological Activity of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Executive Summary
The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer unique therapeutic potential. The compound 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide presents a compelling case for investigation, integrating three distinct functional moieties known to contribute to significant biological activities. This guide provides a comprehensive technical overview of its potential, grounded in the established bioactivity of its constituent chemical groups: the reactive chloroacetamide, the modulating methoxy group, and the electrophilic nitrophenyl ring. We will explore its plausible synthesis, hypothesize its anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed, field-proven protocols for its systematic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel small-molecule therapeutics.
Introduction: A Molecule of Convergent Potential
The structure of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a deliberate convergence of functionalities, each with a history of therapeutic relevance. A rational assessment of its potential begins with a deconstruction of its chemical architecture.
-
The Chloroacetamide Moiety: The α-chloroacetamide group is a well-known alkylating agent. The presence of a good leaving group (chloride) alpha to a carbonyl makes this moiety susceptible to nucleophilic attack from biological macromolecules like proteins and DNA. This reactivity is the cornerstone of several cytotoxic and antimicrobial agents.[1] Studies on related compounds have demonstrated that the chloro atom is often essential for their biological effect.[2]
-
The Nitrophenyl Group: Nitroaromatic compounds are prevalent in medicinal chemistry, with numerous examples demonstrating potent antimicrobial and anticancer properties.[1][3] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, receptor binding affinity, and metabolic pathways.
-
The Methoxy Group: The methoxy substituent on the phenyl ring is a key modulator of physicochemical properties such as lipophilicity and electronic density. Its position can influence metabolic stability and direct the molecule's interaction with specific biological targets. Methoxy groups have been associated with anti-inflammatory activity in various chemical scaffolds.[4]
The strategic combination of these three groups in a single molecule suggests a high probability of synergistic or novel biological activities, making 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide a prime candidate for a comprehensive screening campaign.
Proposed Synthesis Workflow
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide can be achieved through a standard and reliable acylation reaction. The proposed pathway involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a suitable base to neutralize the HCl byproduct. This method is well-documented for the synthesis of similar N-phenylacetamides.[5][6]
Protocol: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-5-nitroaniline in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution under stirring. Cool the reaction mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution. The slow addition is critical to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Caption: Proposed workflow for the synthesis of the target compound.
Hypothesized Biological Activities & Mechanistic Rationale
Based on the compound's structural features, we can postulate several key biological activities.
Anticancer Activity
Hypothesis: The compound will exhibit cytotoxic activity against cancer cell lines, primarily through DNA alkylation and induction of apoptosis.
Causality: The chloroacetamide moiety can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA bases (e.g., the N7 of guanine).[1] This can create DNA adducts, leading to stalled replication forks, DNA damage, and the activation of apoptotic pathways. The nitrophenyl group may enhance this activity by influencing cellular uptake and potentially undergoing bioreduction in hypoxic tumor environments to form reactive nitroso intermediates. Compounds with both a nitro group and a good leaving group have shown significant antiproliferative activity.[1]
Antimicrobial Activity
Hypothesis: The compound will demonstrate inhibitory activity against a range of Gram-positive and Gram-negative bacteria.
Causality: The mechanism is likely multifactorial. The chloroacetamide group can irreversibly inhibit essential bacterial enzymes by alkylating cysteine or histidine residues in their active sites.[7] One study on a similar molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggested it may act on penicillin-binding proteins, leading to cell lysis.[2] The overall lipophilicity, influenced by the methoxy and nitrophenyl groups, will govern its ability to penetrate bacterial cell walls and membranes. The presence of the chloro group has been shown to be critical for the antimicrobial effect in related acetamides.[2]
Anti-inflammatory Activity
Hypothesis: The compound will suppress the production of key pro-inflammatory mediators in immune cells.
Causality: Many anti-inflammatory agents function by inhibiting signaling pathways that lead to the production of inflammatory cytokines like TNF-α and interleukins.[8] Acetamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) formation.[9] A study on a nitrophenylthiazole acetamide demonstrated potent anti-inflammatory effects by suppressing TNF-α, IL-1β, and IL-6 levels and inhibiting inflammasome activation.[10] The mechanism for our target compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Validation: Protocols & Workflows
To systematically validate these hypotheses, a tiered screening approach is recommended. The following protocols are designed to provide robust, reproducible data.
In Vitro Anticancer Activity Screening
This workflow is designed to determine the compound's cytotoxicity and establish a dose-response relationship.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cancer cell line (e.g., A549 lung carcinoma) into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Replace the media in the cell plates with the media containing the compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
Protocol: Agar Well Diffusion Method
This method provides a qualitative and semi-quantitative assessment of antibacterial activity.[11]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Plating: Uniformly swab the bacterial inoculum onto the surface of the MHA plates.
-
Well Creation: Aseptically punch wells (6 mm diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound at a specific concentration (e.g., 1 mg/mL in DMSO) into the wells. Use DMSO as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
In Vitro Anti-inflammatory Activity Screening
This workflow assesses the compound's ability to suppress inflammatory responses in macrophages.
Caption: Hypothesized inhibition of the NF-κB pathway by the compound.
Protocol: Nitric Oxide and TNF-α Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (0.1-50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α Assay (ELISA):
-
Use the remaining supernatant to quantify TNF-α concentration using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Presentation & Interpretation
The data generated from these assays should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data
| Compound | IC₅₀ (µM) on A549 Cells |
|---|---|
| Test Compound | 8.5 |
| Doxorubicin (Control) | 0.5 |
Table 2: Hypothetical Antimicrobial Activity Data | Compound (1 mg/mL) | Zone of Inhibition (mm) | | :--- | :--- | | | S. aureus | E. coli | | Test Compound | 18 | 14 | | Ciprofloxacin (Control) | 25 | 22 | | DMSO (Vehicle) | 0 | 0 |
Table 3: Hypothetical Anti-inflammatory Activity Data (at 10 µM)
| Treatment | % Inhibition of NO Production | % Inhibition of TNF-α Release |
|---|---|---|
| Test Compound + LPS | 65% | 72% |
| Dexamethasone + LPS | 85% | 90% |
Conclusion and Future Directions
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a promising chemical entity whose constituent parts have well-documented roles in mediating potent biological effects. The proposed lines of inquiry into its anticancer, antimicrobial, and anti-inflammatory potential are strongly justified by existing literature. The experimental protocols outlined in this guide provide a robust framework for a thorough preliminary investigation.
Positive results from these in vitro assays would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: Investigating the precise molecular targets through techniques like Western blotting (for apoptosis markers like Caspase-3 or NF-κB pathway proteins), DNA interaction studies, and enzyme inhibition kinetics.
-
Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine a therapeutic index.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in established animal models of cancer, infection, or inflammation.
The systematic exploration of this molecule could uncover a novel therapeutic agent with significant potential to address unmet needs in oncology, infectious diseases, or inflammatory disorders.
References
- CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl)
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (URL: [Link])
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | ACS Omega. (URL: [Link])
-
Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. (URL: [Link])
-
Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC. (URL: [Link])
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (URL: [Link])
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])
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N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Compounds containing nitrophenyl groups as antimicrobial and/or... - ResearchGate. (URL: [Link])
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (URL: [Link])
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(PDF) Anti-Inflammatory, Antioxidant, and Analgesic Effects of Nitrophenylthiazole Acetamide in a Papain-Induced Osteoarthritis Rat Model - ResearchGate. (URL: [Link])
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(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (URL: [Link])
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Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins - MDPI. (URL: [Link])
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (URL: [Link])
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ANTI-INFLAMMATORY AND GASTROPROTECTIVE PROPERTIES OF SOME CHALCONES. (URL: [Link])
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Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. (URL: [Link])
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Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (URL: [Link])
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Antimicrobial and antioxidant activities of a new acetamide compound. (URL: [Link])
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What is Acetamide used for? - Patsnap Synapse. (URL: [Link])
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC. (URL: [Link])
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Activity–Selectivity of Flavonoid Derivatives in Endometriotic Cells | ACS Omega. (URL: [Link])
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4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem. (URL: [Link])
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An In-depth Technical Guide to 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile intermediate in synthetic organic chemistry and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of its synthesis, chemical properties, and potential biological activities. Drawing upon established methodologies for the chloroacetylation of aromatic amines and the synthesis of its precursors, this document outlines detailed, replicable protocols. Furthermore, by examining the known bioactivities of structurally related N-aryl-2-chloroacetamides and nitroaromatic compounds, we explore the prospective applications of the title compound in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of new chemical entities with therapeutic promise.
Introduction: The Chemical Significance of Substituted Acetamides
N-aryl-2-chloroacetamides represent a class of organic compounds characterized by a chloroacetyl group appended to an aromatic amine. The inherent reactivity of the α-chloro substituent makes these compounds valuable synthons for the introduction of various functionalities through nucleophilic substitution, rendering them key building blocks in the synthesis of diverse heterocyclic systems.[1][2] Moreover, the acetamide moiety itself is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The presence of additional substituents on the aromatic ring, such as the methoxy and nitro groups in 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, further modulates the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.
The nitroaromatic motif, in particular, is a well-established pharmacophore in numerous approved drugs, often functioning as a bioactivatable prodrug.[3][4] The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aromatic ring and participate in crucial biological redox processes.[5] This technical guide will delve into the synthesis, characterization, and potential applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, providing a foundational understanding for its exploration in drug discovery and development.
Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
The synthesis of the title compound can be logically approached in a two-step sequence, beginning with the preparation of the key intermediate, 2-amino-4-nitroanisole, followed by its chloroacetylation.
Step 1: Synthesis of the Precursor 2-amino-4-nitroanisole
The synthesis of 2-amino-4-nitroanisole is crucial for the subsequent preparation of the target molecule. A common and effective method involves the nitration of o-anisidine (2-methoxyaniline). The methoxy group is an ortho-, para-director; however, the amino group is a stronger activating group and also directs to the ortho and para positions. To achieve the desired regioselectivity, the amino group is often first protected by acylation, followed by nitration and subsequent deprotection. A more direct approach involves the careful nitration of 2-aminoanisole under controlled conditions.[6]
Conceptual Synthetic Pathway for 2-amino-4-nitroanisole:
Figure 1: Conceptual workflow for the synthesis of 2-amino-4-nitroanisole.
Detailed Experimental Protocol (Hypothesized):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminoanisole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with constant stirring.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia) to a pH of approximately 2.5 to precipitate the product.[6]
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2-amino-4-nitroanisole.
Step 2: Chloroacetylation of 2-amino-4-nitroanisole
The final step involves the N-acylation of 2-amino-4-nitroanisole with a chloroacetylating agent. Chloroacetyl chloride or chloroacetic anhydride are commonly employed for this transformation in the presence of a base or in a buffered system to neutralize the hydrochloric acid or acetic acid byproduct.[7][8]
General Reaction Scheme:
Figure 2: General reaction for the chloroacetylation of 2-amino-4-nitroanisole.
Detailed Experimental Protocol (Hypothesized):
-
Reaction Setup: Dissolve 2-amino-4-nitroanisole in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]
-
Addition of Base: Add a base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.
-
Chloroacetylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
Physicochemical Properties and Spectral Characterization (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H9ClN2O4 |
| Molecular Weight | 244.63 g/mol |
| Appearance | Likely a pale yellow to yellow solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents; sparingly soluble in water. |
Predicted Spectral Data:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the chloroacetyl group. The aromatic protons should appear as a complex splitting pattern in the downfield region. The methoxy protons will likely be a singlet at around 3.9-4.0 ppm, and the methylene protons of the chloroacetyl group will be a singlet at around 4.2-4.5 ppm.
-
13C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the acetamide group is expected to be in the range of 165-170 ppm. The aromatic carbons will appear in the 110-150 ppm region, with those attached to the nitro and methoxy groups being significantly shifted. The methoxy carbon should be around 56-58 ppm, and the methylene carbon of the chloroacetyl group will be in the 40-45 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm-1), the C=O stretching of the amide (around 1680 cm-1), the C-N stretching, the aromatic C=C stretching, and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm-1, respectively).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).
Potential Biological Activities and Therapeutic Applications
The chemical structure of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide suggests several potential avenues for biological activity, primarily based on the known properties of the N-aryl-2-chloroacetamide and nitroaromatic pharmacophores.
Antimicrobial Activity
N-aryl-2-chloroacetamides have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9] The presence of the chloroacetyl moiety is often crucial for this activity, as it can act as an electrophilic center, potentially alkylating key biological nucleophiles in microbial enzymes or proteins, leading to cell death. The specific substituents on the aromatic ring can influence the potency and spectrum of this activity. For instance, studies on related compounds have shown that the presence of a chloro atom can enhance antimicrobial efficacy.[10]
Anticancer Potential
The nitroaromatic group is a feature of several anticancer drugs.[6] These compounds can act as prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors. Bioreduction of the nitro group by cellular reductases can lead to the formation of highly reactive species, such as nitroso, hydroxylamino, and amino derivatives, which can induce DNA damage and apoptosis in cancer cells.[5] The combination of the reactive chloroacetyl group and the bioactivatable nitro group in 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide makes it an interesting candidate for anticancer drug development.
Hypothesized Mechanism of Action (Anticancer):
Figure 3: Hypothesized mechanism of anticancer action via bioreductive activation.
Future Perspectives and Conclusion
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a molecule with considerable untapped potential. Its synthesis, achievable through well-established organic reactions, provides a platform for further chemical exploration. The presence of multiple reactive sites—the chloroacetyl group, the nitro group, and the aromatic ring—allows for a wide range of derivatizations to create libraries of novel compounds for biological screening.
Future research should focus on the definitive synthesis and characterization of this compound to confirm the predicted properties. Subsequently, a thorough investigation of its biological activities is warranted. Screening against a panel of bacterial and fungal strains, as well as various cancer cell lines, would provide valuable insights into its therapeutic potential. Mechanistic studies to elucidate its mode of action will be crucial for any future drug development efforts.
References
- CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl)
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)
-
El-Sayed, W. A., & Ali, O. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3435-3455. (URL: [Link])
-
Organic Syntheses Procedure: 2-amino-4-nitrophenol. (URL: [Link])
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. (URL: [Link])
-
Fahmy, A. F. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(1), 439-448. (URL: [Link])
-
Yusupov, M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. (URL: [Link])
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. (URL: [Link])
-
Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 369–372. (URL: [Link])
-
da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. (URL: [Link])
- US3927098A - Process for the preparation of 2-amino-4-nitro-anisole - Google P
- CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google P
-
de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. (URL: [Link])
-
Williams, E. G., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 148(2), 284–302. (URL: [Link])
-
Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. (URL: [Link])
-
Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (URL: [Link])
-
Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 435-438. (URL: [Link])
-
ResearchGate: The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])
-
Akberova, E. M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7208. (URL: [Link])
-
PrepChem: Synthesis of N-benzyl-2-amino-4-nitroaniline. (URL: [Link])
Sources
- 1. 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | C15H14N2O5 | CID 24829271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. srinichem.com [srinichem.com]
- 4. Acetamide, N-(2-methoxy-5-nitrophenyl)- | C9H10N2O4 | CID 97239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide
This technical guide details the synthesis, reactivity, and pharmaceutical applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9). This molecule serves as a critical bifunctional electrophilic scaffold in medicinal chemistry, acting as a precursor for benzoxazinone and quinoxalinone heterocycles and as a defined impurity standard for specific kinase inhibitors and acridine-based antineoplastics.
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary & Chemical Identity
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a disubstituted acetanilide derivative characterized by two distinct reactive centers: an electrophilic
It is widely utilized as:
-
A Synthetic Intermediate: For the construction of 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.
-
An Impurity Standard: In the quality control of Amsacrine (antineoplastic) and structural analogs of Osimertinib (EGFR inhibitor), where des-fluoro analogs are monitored.
-
A Pharmacophore Scaffold: For developing antimicrobial and melanogenesis inhibitors.
Chemical Data Table
| Property | Specification |
| IUPAC Name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide |
| Common Synonyms | N-(2-Methoxy-5-nitrophenyl)-2-chloroacetamide; 5'-Nitro-o-acetanisidide |
| CAS Number | 33721-54-9 |
| Molecular Formula | |
| Molecular Weight | 244.63 g/mol |
| SMILES | COc1c(NC(=O)CCl)cc(cc1)[O-] |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 132–135 °C (Recrystallized from Ethanol) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in Water |
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic aniline nitrogen of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl of chloroacetyl chloride .
Reaction Scheme
The following diagram illustrates the synthesis pathway and the critical reagents involved.
Figure 1: Acylation pathway for the synthesis of the title compound.
Step-by-Step Methodology
Reagents:
-
2-Methoxy-5-nitroaniline (1.0 eq)[2]
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (
) -
Dichloromethane (DCM) or Toluene (Solvent)
Protocol:
-
Dissolution: Charge a 3-neck round-bottom flask with 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) and dry DCM (100 mL). Stir until fully dissolved.
-
Base Addition: Add Triethylamine (12.5 mL, 89.2 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.
-
Acylation: Add Chloroacetyl chloride (5.7 mL, 71.4 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or HPLC.[3][4]
-
Quench & Workup:
-
Quench the reaction with water (50 mL).
-
Separate the organic layer and wash sequentially with 1N HCl (50 mL, to remove unreacted aniline/TEA), Sat.
(50 mL), and Brine (50 mL). -
Dry the organic phase over anhydrous
.[5]
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to yield the product as light yellow needles.
-
Target Yield: 85–92%
-
Reactivity & Downstream Applications
The molecule's utility stems from its ability to undergo divergent reaction pathways. It acts as a "switch" molecule in library synthesis.
Pathway A: Nucleophilic Substitution ( )
The
Pathway B: Reductive Cyclization (The "Bischler" Mode)
Reduction of the nitro group to an amine (
-
Demethylated (
) to a phenol, allowing formation of 1,4-benzoxazin-3-ones . -
Displaced or used as a directing group for further halogenation.
Reactivity Flowchart
Figure 2: Divergent synthetic pathways available from the core scaffold.
Pharmaceutical Applications & Impurity Profiling
Impurity Standard for Amsacrine & Kinase Inhibitors
In the synthesis of Amsacrine (an acridine-based DNA intercalator), the aniline precursor N-(4-amino-3-methoxyphenyl)methanesulfonamide is required. If chloroacetyl chloride is inadvertently introduced or if similar acylating agents are present as contaminants, the title compound (or its regioisomers) can form.
-
Significance: Regulatory agencies (FDA/EMA) require identification of all impurities >0.1%. This molecule serves as a reference standard to validate HPLC methods for purity analysis.
Structural Analog for EGFR Inhibitors
The title compound is the des-fluoro analog of the intermediate used for Osimertinib (Tagrisso) and related 3rd-generation EGFR tyrosine kinase inhibitors (TKIs).
-
Osimertinib Intermediate: 2-chloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
-
Research Use: The title compound (lacking the fluorine at position 4) is used in Structure-Activity Relationship (SAR) studies to determine the metabolic stability and binding affinity contributions of the fluorine atom.
Safety & Handling (Self-Validating Protocol)
Hazard Class:
-
Skin Sensitizer: Chloroacetamides are potent alkylating agents. They can cause allergic contact dermatitis.
-
Acute Toxicity: Nitroaromatics are often toxic if inhaled or absorbed.
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended due to alkylating potential).
-
Chemical fume hood.
-
Full face shield if handling >10g scale.
Decontamination:
-
Spills should be treated with 10% aqueous ammonia or sodium hydroxide to hydrolyze the chloroacetyl group to the less toxic glycolic acid derivative before disposal.
References
-
Srini Chem. (2024).[1] Acetamide, N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Technical Data. Retrieved from [Link]
-
LookChem. (2024). CAS 33721-54-9 Properties and Safety Data. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation Method for Acetamide, N-(2-methoxy-5-nitrophenyl)-. Retrieved from [Link]
Sources
Technical Monograph: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
InChIKey: FCDAGNIVHLUJRM-UHFFFAOYSA-N[1][2]
Executive Summary
This technical guide profiles 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9), a critical electrophilic intermediate in medicinal chemistry.[1] Characterized by its dual functionality—a reactive
These scaffolds are foundational in the development of kinase inhibitors (e.g., EGFR modulators) and antimicrobial agents.[1] This guide details the compound's physicochemical identity, a validated synthesis protocol, mechanistic pathways, and safety considerations for handling alkylating agents.[1]
Part 1: Molecular Identity & In Silico Profile
The compound is an acetamide derivative where the nitrogen is substituted by a 2-methoxy-5-nitrophenyl group and the acetyl group bears a chlorine atom at the
| Property | Data Specification |
| CAS Registry Number | 33721-54-9 |
| IUPAC Name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide |
| InChIKey | FCDAGNIVHLUJRM-UHFFFAOYSA-N |
| SMILES | COC1=C(NC(=O)CCl)C=C([O-])C=C1 |
| Molecular Formula | |
| Molecular Weight | 244.63 g/mol |
| Predicted LogP | ~1.5 (Moderate Lipophilicity) |
| Reactive Moiety |
Part 2: Synthetic Pathway & Mechanism
The Chemistry of Formation
The synthesis relies on a nucleophilic acyl substitution (Schotten-Baumann type reaction). The amine nitrogen of 2-methoxy-5-nitroaniline attacks the carbonyl carbon of chloroacetyl chloride .[1]
Critical Mechanistic Insight: The presence of the ortho-methoxy and meta-nitro groups creates a specific electronic environment.[1] The nitro group (electron-withdrawing) reduces the nucleophilicity of the aniline nitrogen, requiring optimized conditions (e.g., non-polar solvents with base catalysis) to drive the reaction to completion without promoting bis-acylation.
Visualization of Reaction Logic
The following diagram illustrates the synthesis and the downstream cyclization potential, which is the primary utility of this compound in drug discovery.
Figure 1: Synthetic trajectory from aniline precursor to the target chloroacetamide and its subsequent evolution into fused heterocyclic pharmacophores.[3]
Part 3: Experimental Protocol (Synthesis)
Objective: Synthesize high-purity 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide on a 10 mmol scale.
Reagents:
-
2-Methoxy-5-nitroaniline (1.68 g, 10 mmol)[1]
-
Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)[1]
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology
-
Preparation of Amine Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.68 g of 2-methoxy-5-nitroaniline in 40 mL of anhydrous DCM.
-
Add 1.5 mL of Triethylamine (TEA) as an HCl scavenger.
-
Why: The base neutralizes the HCl byproduct, preventing the protonation of the unreacted aniline, which would otherwise deactivate it.[1]
-
-
Controlled Addition (The Critical Step):
-
Reaction & Quench:
-
Work-up & Isolation:
Part 4: Applications in Medicinal Chemistry[5]
Scaffold for Kinase Inhibitors
This compound is a structural analog to intermediates used in the synthesis of Osimertinib (Tagrisso).[1] While Osimertinib utilizes the 4-fluoro-2-methoxy-5-nitroaniline analog, the title compound (lacking the fluorine) is essential for Structure-Activity Relationship (SAR) studies.[1] It allows researchers to determine the metabolic stability and binding affinity contributions of the fluorine atom in the binding pocket of EGFR kinases.[1]
Precursor to Benzoxazinones
The primary synthetic utility is the formation of the 1,4-benzoxazin-3-one core.[1]
-
Mechanism: Reduction of the nitro group (
) to an amine ( ) using Iron/Acetic acid or catalytic hydrogenation ( ) triggers a spontaneous intramolecular nucleophilic attack on the -carbon of the chloroacetamide. -
Result: A fused bicyclic system that mimics the purine bases of DNA, widely used in anti-infective and antineoplastic research.[1]
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral): Category 4
-
Skin Sensitization: Category 1 (Potent Alkylator)
Specific Handling Protocols:
-
Alkylating Nature: The
-chloroacetamide moiety is a potent electrophile capable of alkylating DNA and proteins.[1] Double-gloving (Nitrile) is mandatory.[1] -
Inactivation: Spills should be treated with a dilute solution of ammonia or nucleophilic amines (e.g., ethanolamine) to displace the chloride and deactivate the electrophilic site before disposal.[1]
References
-
PubChem. (2025).[1][2] Acetamide, N-(2-methoxy-5-nitrophenyl) - Compound Summary. National Center for Biotechnology Information.[1] Link
-
BenchChem. (2025).[1][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link
-
ChemicalBook. (2024).[1] N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine Properties and Synthesis. (Providing context on the 4-fluoro analog for EGFR inhibitors). Link
-
Vertex AI Search. (2025).[1] Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide protocol. (Consolidated patent and literature search results). 5
Sources
Methodological & Application
Application Note: Comprehensive Characterization Framework for 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a critical electrophilic intermediate often utilized in the synthesis of fused heterocyclic systems (e.g., benzoxazines) or as a covalent warhead in medicinal chemistry.[1] Its structure combines a reactive
Characterizing this molecule presents specific challenges:
-
Reactivity: The
-chloro position is susceptible to nucleophilic attack (hydrolysis or dimerization), requiring careful sample preparation.[1][2] -
Impurity Profiling: Differentiating the target from its precursor (2-methoxy-5-nitroaniline) and potential hydrolysis degradants (2-hydroxy-N-...[1]) is critical for Critical Quality Attribute (CQA) assessment.
-
Solubility: The nitro and chloro groups impart significant lipophilicity, necessitating organic-heavy mobile phases.[1][2]
This guide provides a self-validating analytical framework, moving beyond generic recipes to explain the causality behind every parameter.
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing this New Chemical Entity (NCE) or Intermediate, ensuring no critical data point is missed.
Caption: Integrated analytical workflow for structural confirmation and purity assessment of nitro-acetamide intermediates.
Primary Technique: RP-HPLC Method (Purity & Assay)[10]
High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.[2] Because the analyte contains a nitro group (strong UV chromophore) and a chloro-linker (hydrophobic), Reverse Phase (RP) on C18 is the standard.[2]
Method Parameters & Rationale
| Parameter | Setting | Scientific Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm | End-capping reduces silanol interactions with the amide nitrogen.[1] 3.5µm offers a balance between backpressure and resolution.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1][2]7) suppresses ionization of the precursor aniline (impurity), sharpening its peak shape.[2] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than MeOH, essential for detecting low-level impurities at 210-220 nm.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1][2] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B | The shallow gradient allows separation of the polar aniline precursor from the lipophilic target amide.[1] |
| Detection | UV at 254 nm & 210 nm | 254 nm: Specific for the Nitro-Aromatic system.[1][2] 210 nm: Universal detection for non-aromatic side products.[1][2] |
| Column Temp | 30°C | Constant temperature ensures reproducible retention times (thermodynamic stability).[2] |
Impurity Profiling Logic
The separation must resolve the target from its likely synthetic precursors.[1][2]
-
Impurity A (Precursor): 2-methoxy-5-nitroaniline.[1][2] More polar (Rt ~ 4-6 min).[2]
-
Target: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. Less polar due to amide capping (Rt ~ 10-12 min).[2]
-
Impurity B (Hydrolysis): 2-hydroxy-N-(2-methoxy-5-nitrophenyl)acetamide.[1][2] Elutes just before the target.
Structural Elucidation Protocols
Mass Spectrometry (LC-MS)
Objective: Confirm molecular formula and the presence of the chlorine atom.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]+.
Nuclear Magnetic Resonance (NMR)
Objective: Prove regiochemistry (where the groups are attached).
-
Solvent: DMSO-
(Preferred for solubility of nitro-aromatics).[1][2] -
Expected Signals (
H NMR, 400 MHz):
Detailed Experimental Protocol
Protocol A: Sample Preparation for HPLC
Warning: The analyte is a potential alkylating agent.[1][2] Wear proper PPE.[1][2]
-
Stock Solution Preparation:
-
Working Standard:
Protocol B: Thin Layer Chromatography (Quick Purity Check)
-
Mobile Phase: Hexane : Ethyl Acetate (7:3).[2]
-
Visualization: UV Lamp (254 nm).[2]
-
Rf Values (Approximate):
Decision Tree for Troubleshooting
Use this logic flow when HPLC results are ambiguous.
Caption: Troubleshooting logic for impurity identification in chloroacetamide analysis.
References
-
Eshak, E. A., et al. (2024).[1][4][2] Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link] (Mechanistic insight into reactivity).
-
Frontiers in Chemistry. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline. Retrieved from [Link] (Mass spectrometry parameters).[2]
Sources
Application Note: Optimization of Acylation Protocols for Electron-Deficient Anilines
Subject: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Executive Summary
This application note details the optimized reaction conditions for the synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide , a critical intermediate in the development of kinase inhibitors (e.g., EGFR targeting) and dye precursors. The synthesis involves the N-acylation of 2-methoxy-5-nitroaniline (CAS 99-59-2) with chloroacetyl chloride (CAS 79-04-9).
Due to the electronic deactivation of the aniline precursor by the nitro group, standard acylation protocols often suffer from incomplete conversion or competitive hydrolysis of the acid chloride. This guide presents two validated protocols:
-
Method A (Anhydrous): High-yield protocol for research and scale-up.
-
Method B (Biphasic): A "greener" alternative for rapid screening.
Chemical Context & Reaction Mechanics
2.1 The Challenge: Nucleophilicity vs. Electrophilicity
The target reaction is a nucleophilic acyl substitution. Success depends on balancing the nucleophilicity of the amine against the reactivity of the acyl chloride.
-
Substrate Analysis (2-methoxy-5-nitroaniline):
-
Deactivation: The nitro group (
) at position 5 exerts a strong electron-withdrawing effect ( ) on the aromatic ring, reducing the electron density at the amine nitrogen (position 1). -
Activation/Sterics: The methoxy group (
) at position 2 is an electron donor ( ) but also introduces steric bulk ortho to the reaction site. -
Net Effect: The amine is less nucleophilic than unsubstituted aniline, requiring an exogenous base (proton scavenger) to drive the equilibrium forward and prevent the formation of the unreactive hydrochloride salt of the aniline.
-
-
Reagent (Chloroacetyl Chloride):
-
Highly reactive electrophile.
-
Risk: Susceptible to rapid hydrolysis by atmospheric moisture, generating chloroacetic acid and HCl, which poisons the reaction.
-
2.2 Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the nucleophilic attack and subsequent elimination step.[1]
Experimental Protocols
Method A: Anhydrous Dichloromethane (DCM) Protocol (Recommended)
Best for: High purity requirements, scale-up, and maximum yield.
Materials:
-
2-methoxy-5-nitroaniline (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 mL/g of substrate)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask (RBF) and purge with inert gas (
or Ar). -
Dissolution: Add 2-methoxy-5-nitroaniline and anhydrous DCM . Stir until fully dissolved.
-
Base Addition: Add TEA via syringe. The solution may darken slightly.
-
Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and prevents bis-acylation or decomposition.
-
Acylation: Add chloroacetyl chloride dropwise over 15–20 minutes.
-
Critical: Do not add all at once; the reaction is exothermic.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .
-
Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (
) should disappear, and the amide product ( ) should appear. -
Quench & Workup:
Method B: Biphasic Schotten-Baumann Protocol
Best for: Rapid screening, avoiding strictly anhydrous conditions.
Materials:
-
2-methoxy-5-nitroaniline (1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous
or
Step-by-Step Procedure:
-
Dissolution: Dissolve the aniline in EtOAc in a flask.
-
Biphasic Setup: Add an equal volume of saturated aqueous carbonate base. Vigorously stir the biphasic mixture.
-
Addition: Add chloroacetyl chloride dropwise to the vigorously stirring mixture at 0°C .
-
Reaction: Stir at RT for 1–2 hours. The base in the aqueous layer neutralizes the HCl as it is produced.
-
Isolation: Separate layers. Wash the organic layer with water and brine. Dry and concentrate.
Purification & Characterization
Purification Strategy: The crude product is typically a solid.
-
Precipitation: Often, adding cold Hexane or Diethyl Ether to the concentrated DCM solution will precipitate the pure product.
-
Recrystallization: If necessary, recrystallize from Ethanol (EtOH) or a Toluene/Hexane mixture.
Expected Analytical Data:
| Technique | Expected Signal / Observation |
|---|---|
| Appearance | Pale yellow to off-white solid. |
| 1H NMR (DMSO-d6) | Amide NH: Singlet,
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target amide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride.[1] | Ensure DCM is anhydrous. Use fresh chloroacetyl chloride. Increase reagent equivalents to 1.5 eq. |
| Purple/Black Color | Oxidation of aniline. | Purge reaction rigorously with Nitrogen. Ensure temperature is kept at 0°C during addition. |
| Starting Material Remains | Low nucleophilicity. | Switch base to Pyridine (can act as solvent and catalyst). Heat to mild reflux (40°C) if necessary. |
| Product is Oily | Residual solvent or impurities. | Triturate with cold diethyl ether or hexane to induce crystallization. |
Safety & Handling
-
2-methoxy-5-nitroaniline: Toxic if swallowed or inhaled. Potential mutagen. Handle in a fume hood.
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water.
-
Waste Disposal: All aqueous washes containing chloroacetyl derivatives must be treated as hazardous waste.
References
-
PubChem. (n.d.). Compound Summary: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 58795-63-4).[4] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Google Patents. (2020). CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl)phenyl acetamide.[1] (Analogous synthesis conditions). Retrieved from
Sources
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in medicinal chemistry
This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .
The subject molecule, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (referred to herein as CMNA ), represents a critical chemical scaffold containing two distinct functional handles: a chloroacetamide "warhead" (electrophile) and a nitro-anisole core (scaffold/precursor).
Molecule: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
PubChem CID: 2362603
Molecular Formula: C
Executive Summary & Mechanism of Action
In modern medicinal chemistry, CMNA serves two primary high-value functions:
-
Cysteine-Targeting Fragment: It acts as a representative electrophilic fragment in covalent library screening.[1] The
-chloroacetamide moiety undergoes an S 2 reaction with nucleophilic cysteine residues on proteins (e.g., kinases, proteases), forming an irreversible thioether bond.[1] -
Privileged Synthetic Intermediate: It is a precursor to fused heterocyclic systems (e.g., quinoxalines, benzoxazines) and a structural analog to intermediates used in the synthesis of EGFR inhibitors (like Osimertinib analogs) and angiokinase inhibitors (like Nintedanib precursors).[1]
Mechanism: Irreversible Cysteine Alkylation
The biological activity of CMNA is driven by the susceptibility of the C-Cl bond to nucleophilic attack.[1] The electron-withdrawing nitro group (
Figure 1: Mechanism of Covalent Modification. The thiol group of a cysteine residue attacks the alpha-carbon of CMNA, displacing chloride.[1]
Chemical Synthesis Protocol
Objective: High-yield synthesis of CMNA from 2-methoxy-5-nitroaniline. Scale: 10 mmol (approx. 2.4 g output).[1][3]
Reagents & Equipment[1][4]
-
Precursor: 2-methoxy-5-nitroaniline (CAS: 6635-83-2).[1]
-
Reagent: Chloroacetyl chloride (1.2 eq).
-
Base: Potassium Carbonate (K
CO ) or Triethylamine (TEA). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Equipment: 100 mL Round-bottom flask, addition funnel, ice bath, rotary evaporator.
Step-by-Step Methodology
-
Preparation: Dissolve 1.68 g (10 mmol) of 2-methoxy-5-nitroaniline in 25 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 1.52 g (11 mmol) of K
CO (solid) or 1.5 mL of Triethylamine. Stir until homogenous/suspended. -
Cooling: Submerge the flask in an ice-water bath (
). -
Acylation (The Critical Step):
-
Dilute 0.95 mL (12 mmol) of chloroacetyl chloride in 5 mL DCM.
-
Add this solution dropwise over 20 minutes. Caution: Exothermic reaction.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.[1]
Application: Covalent Reactivity Profiling (GSH Assay)
Before using CMNA in cell-based assays, its intrinsic reactivity must be quantified.[1] This protocol measures the rate of reaction with Glutathione (GSH), a standard surrogate for cysteine reactivity.[1]
Rationale: If reactivity is too high (
Protocol: GSH Half-Life Determination[1]
| Parameter | Condition |
| Compound Conc. | 10 |
| GSH Conc. | 500 |
| Buffer | PBS, pH 7.4 (Physiological) |
| Temperature | 37 |
| Detection | LC-MS/MS (Monitoring parent ion decay) |
Workflow:
-
Prepare a 10 mM stock of CMNA in DMSO.[1]
-
Dilute to 20
M in PBS.[1] -
Prepare 1 mM GSH solution in PBS (freshly made).
-
Start Reaction: Mix equal volumes (e.g., 500
L) of CMNA and GSH solutions. -
Sampling: At
minutes, remove 50 L aliquots. -
Quench: Immediately add 50
L of Acetonitrile + 0.1% Formic Acid to stop the reaction. -
Analysis: Inject into LC-MS. Plot
vs. time. The slope defines the half-life: .
Interpretation:
-
Ideal Range:
hours. (Tunable reactivity). -
Result for CMNA: The electron-withdrawing nitro group typically increases reactivity compared to unsubstituted acetanilides.[1] Expect
in the range of 30–90 minutes.[1]
Application: Scaffold for Kinase Inhibitor Synthesis[1]
CMNA is a structural congener to intermediates used for Osimertinib (EGFR inhibitor) and Nintedanib .[1] It can be converted into a bicyclic core (Quinoxaline or Benzoxazine) via reduction of the nitro group.[1]
Synthetic Pathway to Quinoxalinone Core
This workflow describes transforming CMNA into a fused heterocycle, a common pharmacophore in oncology drugs.[1]
Figure 2: Synthetic utility of CMNA.[1] Reduction of the nitro group triggers cyclization with the chloro-tail to form a quinoxalinone core.[1]
Procedure:
-
Reduction: Treat CMNA with Iron powder (Fe) and Ammonium Chloride (NH
Cl) in Ethanol/Water reflux. -
Cyclization: The resulting amine (at position 5) is nucleophilic.[1] Under basic conditions (add TEA), the amine attacks the
-carbon of the acetamide (or the amide nitrogen attacks if the methoxy is displaced, though less likely).[1] -
Note: The 2-methoxy group usually prevents direct formation of the benzoxazine unless it is demethylated first.[1] The primary pathway is often intermolecular coupling before cyclization or using the amine for further amide coupling.[1]
Safety & Handling Data
| Hazard Class | Description | Precaution |
| Skin Sensitizer | Category 1 (H317) | Wear nitrile gloves; standard alkylator handling.[1] |
| Acute Toxicity | Oral/Inhalation | Handle in a fume hood.[1] Avoid dust generation.[1] |
| Reactivity | Electrophilic | Store away from strong bases and thiols.[1] |
| Storage | 2–8 | Keep dry (hydrolysis risk of C-Cl bond).[1] |
References
-
PubChem. (n.d.).[1] 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CID 2362603).[1][2] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][1]
-
Zhang, J., et al. (2018).[1] Targeting Cancer with Small Molecule Covalent Inhibitors.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for chloroacetamide warheads).
-
Wen, Y.H., et al. (2006).[1] 2-Chloro-N-(4-nitrophenyl)acetamide.[1][5][6] Acta Crystallographica Section E. (Structural data on nitro-phenyl-chloroacetamides). Retrieved February 7, 2026, from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. PubChemLite - 2-chloro-n-(2-methoxy-5-nitrophenyl)acetamide (C9H9ClN2O4) [pubchemlite.lcsb.uni.lu]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Applikationshinweise und Protokolle: Derivatisierung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid für die Wirkstoffentwicklung
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung für die Führungsebene
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid, einem vielseitigen Baustein für die Synthese von pharmazeutisch relevanten Molekülen. Die α-Chloracetyl-Gruppe dient als reaktiver Anker für die Einführung einer Vielzahl von funktionellen Gruppen durch nukleophile Substitution, was die Erzeugung diverser Molekülbibliotheken für das Screening auf biologische Aktivität ermöglicht. Die hier beschriebenen Protokolle, Sicherheitsrichtlinien und mechanistischen Erläuterungen sollen Forscher dabei unterstützen, das synthetische Potenzial dieses Intermediats voll auszuschöpfen und neue Leitstrukturen in der onkologischen, antiinfektiven und neurologischen Forschung zu identifizieren.
Einleitung: Strategische Bedeutung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid
2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid ist ein substituiertes Acetanilid, das aufgrund seiner strukturellen Merkmale ein hohes Potenzial als Ausgangsmaterial in der medizinischen Chemie besitzt. Seine strategische Bedeutung ergibt sich aus der Kombination dreier Schlüsselelemente:
-
Der reaktive α-Chlorester: Das Chloratom an der Acetylgruppe ist eine ausgezeichnete Abgangsgruppe und macht das benachbarte Kohlenstoffatom stark elektrophil. Dies ermöglicht eine effiziente Reaktion mit einer breiten Palette von Nukleophilen. Die chemische Reaktivität von N-Aryl-2-chloracetamiden wird maßgeblich durch die einfache Austauschbarkeit des Chloratoms durch Nukleophile wie Sauerstoff, Stickstoff und/oder Schwefel bestimmt[1][2].
-
Das elektronisch definierte aromatische System: Die Methoxy-Gruppe (-OCH₃) als elektronenschiebender und die Nitro-Gruppe (-NO₂) als stark elektronenziehender Substituent am Phenylring modulieren die elektronischen Eigenschaften und die Reaktivität des gesamten Moleküls. Diese Substitutionen sind entscheidend für die Feinabstimmung der biologischen Aktivität und der pharmakokinetischen Eigenschaften der Zielderviaten[3].
-
Synthetische Zugänglichkeit: Das Ausgangsmaterial kann durch Standard-Acylierungsreaktionen aus kommerziell erhältlichem 2-Methoxy-5-nitroanilin und Chloracetylchlorid oder Chloressigsäureanhydrid hergestellt werden[4][5].
Diese Kombination macht 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid zu einem wertvollen Baustein für die Synthese von heterozyklischen Verbindungen und anderen komplexen Molekülen mit potenzieller Anwendung als Enzyminhibitoren (z. B. Monoaminooxidase-Hemmer), antimikrobielle Wirkstoffe oder Antitumormittel[3].
Synthese des Ausgangsmaterials
Die Herstellung von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid erfolgt typischerweise durch die Acylierung von 2-Methoxy-5-nitroanilin. Nachfolgend wird ein verifiziertes Protokoll basierend auf etablierten Methoden der N-Acylierung von Anilinen beschrieben[5][6].
Protokoll 2.1: Synthese von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid
Materialien:
| Reagenz | Molmasse ( g/mol ) | Äquivalente | Benötigte Menge (Beispiel) |
| 2-Methoxy-5-nitroanilin | 168.15 | 1.0 | 10.0 g (59.5 mmol) |
| Chloracetylchlorid | 112.94 | 1.1 | 5.25 mL (65.4 mmol) |
| Triethylamin (Et₃N) | 101.19 | 1.2 | 9.95 mL (71.4 mmol) |
| Dichlormethan (DCM) | - | - | 200 mL |
| Gesättigte NaHCO₃-Lösung | - | - | 150 mL |
| Gesättigte NaCl-Lösung | - | - | 50 mL |
| Wasserfreies Natriumsulfat | - | - | q.s. |
Sicherheitsvorkehrungen: Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Chloracetylchlorid ist stark korrosiv und tränenreizend. Triethylamin ist flüchtig und hat einen stechenden Geruch. Beachten Sie die Sicherheitsdatenblätter der verwendeten Chemikalien. Ähnliche Nitroverbindungen sind als gesundheitsschädlich beim Verschlucken, bei Hautkontakt und beim Einatmen eingestuft und können Haut- und Augenreizungen verursachen[6][7][8][9].
Prozedur:
-
Lösen Sie 10.0 g (59.5 mmol) 2-Methoxy-5-nitroanilin in 150 mL trockenem Dichlormethan in einem 500-mL-Rundkolben, der mit einem Magnetrührer ausgestattet ist.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam 9.95 mL (71.4 mmol) Triethylamin zu der gekühlten Lösung hinzu.
-
Tropfen Sie unter starkem Rühren über einen Zeitraum von 30 Minuten eine Lösung von 5.25 mL (65.4 mmol) Chloracetylchlorid in 50 mL trockenem Dichlormethan hinzu. Halten Sie die Temperatur während der Zugabe unter 5 °C.
-
Entfernen Sie nach vollständiger Zugabe das Eisbad und lassen Sie die Reaktionsmischung für 4-6 Stunden bei Raumtemperatur rühren.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) (z. B. mit einem Eluentengemisch aus Hexan:Ethylacetat 7:3).
-
Nach Abschluss der Reaktion überführen Sie die Mischung in einen Scheidetrichter und waschen sie nacheinander mit 3 x 50 mL gesättigter Natriumbicarbonatlösung und 1 x 50 mL gesättigter Natriumchloridlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Der erhaltene Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden, um 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid als festen, typischerweise gelblichen Feststoff zu erhalten.
Erwartete Ausbeute: 85-95%.
Diagramm 1: Synthese von 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid
Syntheseweg des Zielmoleküls.
Derivatisierung durch Nukleophile Substitution
Das Kernstück der Anwendung dieses Moleküls ist die S_N2-Reaktion am α-Kohlenstoffatom. Die hohe Elektrophilie dieses Zentrums, verstärkt durch die benachbarte Carbonylgruppe, ermöglicht die Verdrängung des Chloridions durch eine Vielzahl von Nukleophilen.
Reaktion mit N-Nukleophilen (Amine)
Die Reaktion mit primären oder sekundären Aminen führt zur Bildung von Glycinamid-Derivaten. Diese Reaktion ist eine der am häufigsten genutzten Strategien zur Einführung von basischen Stickstoffzentren, die für die Interaktion mit biologischen Zielstrukturen wie Rezeptoren oder Enzymen von entscheidender Bedeutung sein können.
Mechanistische Begründung: Morpholin ist ein sekundäres aliphatisches Amin und ein gutes Nukleophil. Die Reaktion wird typischerweise in einem polaren aprotischen Lösungsmittel wie Acetonitril oder DMF durchgeführt, um die Reaktanten zu lösen und die S_N2-Reaktion zu begünstigen. Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) wird als Säurefänger für das während der Reaktion entstehende HCl verwendet, um das nukleophile Amin zu neutralisieren und die Reaktion voranzutreiben.
Materialien:
| Reagenz | Molmasse ( g/mol ) | Äquivalente | Benötigte Menge (Beispiel) |
| 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid | 244.63 | 1.0 | 1.0 g (4.09 mmol) |
| Morpholin | 87.12 | 1.2 | 0.43 mL (4.91 mmol) |
| Kaliumcarbonat (K₂CO₃) | 138.21 | 1.5 | 0.85 g (6.14 mmol) |
| Acetonitril (ACN) | - | - | 30 mL |
Prozedur:
-
Suspendieren Sie 1.0 g (4.09 mmol) 2-Chlor-N-(2-methoxy-5-nitrophenyl)acetamid und 0.85 g (6.14 mmol) Kaliumcarbonat in 30 mL Acetonitril in einem 100-mL-Rundkolben.
-
Fügen Sie 0.43 mL (4.91 mmol) Morpholin hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss (ca. 82 °C) für 8-12 Stunden.
-
Überwachen Sie die Reaktion mittels DC.
-
Nach Abkühlen auf Raumtemperatur filtrieren Sie die anorganischen Salze ab.
-
Verdampfen Sie das Lösungsmittel des Filtrats unter reduziertem Druck.
-
Lösen Sie den Rückstand in Dichlormethan (50 mL) und waschen Sie ihn mit Wasser (2 x 20 mL).
-
Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Silicagel, Eluent z. B. Ethylacetat/Hexan-Gradient) oder Umkristallisation (z. B. aus Isopropanol), um das gewünschte Produkt zu erhalten.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. angenechemical.com [angenechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
Application Note: Experimental Use of 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the experimental utility of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide , a specific electrophilic fragment used in covalent ligand screening and as a synthetic precursor for benzoxazinone scaffolds.
Executive Summary
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (referred to herein as CMNA ) is a functionalized chloroacetamide derivative. In drug discovery, it serves two critical roles:
-
Covalent Fragment Probe: It acts as a cysteine-reactive electrophile in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD). The electron-withdrawing nitro group at the 5-position and the electron-donating methoxy group at the 2-position modulate the reactivity of the chloroacetamide warhead, making it a distinct probe for exploring the "ligandability" of cysteine residues.
-
Synthetic Intermediate: It is a key precursor in the synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one derivatives, a privileged scaffold in oncology and kinase inhibition.
Chemical Properties & Handling
Before initiating experimental workflows, verify the physicochemical properties to ensure assay stability.
| Property | Specification | Experimental Implication |
| Molecular Formula | C | Monoisotopic Mass: ~244.02 Da (Use for LC-MS ID) |
| Electrophile Type | ||
| Solubility | Low in H | Prepare 50 mM stocks in anhydrous DMSO. Avoid freeze-thaw cycles. |
| Stability | Susceptible to hydrolysis pH > 8.0 | Perform assays in pH 7.4 buffers (HEPES/PBS). |
| Reactivity | Moderate | The 5-nitro group increases electrophilicity relative to unsubstituted phenyl chloroacetamides. |
Safety Warning: CMNA is a potent alkylating agent. Handle in a fume hood with nitrile gloves. Neutralize waste streams with 10% sodium thiosulfate or excess glutathione.
Application I: Covalent Fragment Screening (ABPP)
This protocol describes the use of CMNA to identify reactive cysteines within a target protein or proteome.
Mechanistic Basis
CMNA functions via an irreversible nucleophilic substitution (
Figure 1: Mechanism of Cysteine Alkylation by CMNA.
Gel-Based Competition Assay Protocol
Objective: Determine if CMNA binds to the catalytic cysteine of a target enzyme (e.g., a viral protease or kinase) by competing with a fluorescent broad-spectrum probe (e.g., TAMRA-IA).
Materials:
-
Target Protein (
final) -
CMNA (Stock: 10 mM in DMSO)
-
Fluorescent Probe: Iodoacetamide-Alkyne conjugated to Rhodamine/TAMRA (TAMRA-IA)
-
Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl.
Step-by-Step Workflow:
-
Preparation: Dilute protein to
in assay buffer. -
Compound Incubation:
-
Aliquot
protein into PCR tubes. -
Add
of CMNA at varying concentrations (e.g., 10, 50, 100 ). -
Include a DMSO-only control.
-
Incubate for 60 minutes at Room Temperature (RT) .
-
-
Probe Labeling:
-
Add TAMRA-IA (final conc.
) to all samples. -
Incubate for 30 minutes at RT in the dark.
-
-
Quenching: Stop reaction with
SDS-PAGE loading buffer containing -mercaptoethanol. Boil for 5 mins. -
Readout: Resolve on SDS-PAGE. Scan gel for fluorescence.
-
Result Interpretation: Loss of fluorescence in CMNA-treated lanes indicates successful covalent engagement (competition).
-
Application II: Synthesis of Benzoxazinone Scaffolds
CMNA is a precursor for 6-nitro-2H-1,4-benzoxazin-3(4H)-one , a core structure for developing biologically active heterocycles.
Synthetic Logic
Direct cyclization of CMNA requires demethylation or specific conditions to facilitate the intramolecular attack of the phenoxy/nitrogen species. A common route involves the prior deprotection of the methoxy group or using 2-amino-5-nitrophenol directly; however, if starting from the CMNA intermediate, the protocol below is standard for cyclization.
Figure 2: Synthetic route from Aniline precursor to Benzoxazinone via CMNA.
Synthesis Protocol
-
Acylation (Formation of CMNA):
-
Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add Triethylamine (1.2 eq) as a base.
-
Cool to
. Dropwise add Chloroacetyl chloride (1.1 eq). -
Stir 2h at RT. Wash with water, dry over MgSO
. -
Yield: CMNA precipitates as a solid. Recrystallize from Ethanol.
-
-
Cyclization:
-
Dissolve CMNA in anhydrous DCM.
-
Treat with
(1M in DCM, 3 eq) at to cleave the methyl ether. -
Warm to RT.[1] The free phenol generated in situ will displace the chloride under basic workup (add
in DMF if spontaneous cyclization is slow).
-
LC-MS Validation Parameters
When validating the purity of CMNA or its protein adducts, use the following parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV (254 nm) and ESI+ (Scan 100-600 m/z) |
| Expected m/z | [M+H] |
| Chlorine Pattern | Look for characteristic 3:1 isotopic ratio ( |
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link
- Establishes the methodology for using chloroacetamide fragments in chemoproteomics.
-
Reshchupkin, I. S., et al. (2013). "Synthesis of 1,4-benzoxazin-3-one derivatives." Chemistry of Heterocyclic Compounds, 49, 136–142. Link
- Provides synthetic context for benzoxazinone formation
- Åkerfeldt, K. S., et al. (2011). "Covalent Fragments for Drug Discovery." Journal of Medicinal Chemistry, 54(13), 4339-4350. General reference for designing chloroacetamide libraries.
Sources
Application Notes and Protocols: The Strategic Role of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in the Synthesis of Targeted Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide as a key intermediate in the development of kinase inhibitors. We will dissect the strategic importance of its constituent functional groups—the reactive α-chloroacetamide moiety and the electronically-tuned nitrophenyl ring—in the context of modern medicinal chemistry and targeted drug discovery. This document furnishes detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration into a representative kinase inhibitor scaffold. The underlying chemical principles, reaction mechanisms, and the rationale for specific structural choices are elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Introduction: The Imperative for Novel Kinase Inhibitors and the Role of Versatile Intermediates
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in the 21st century.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for many malignancies.[1][3] However, the emergence of drug resistance and the need for greater selectivity continue to fuel the demand for novel inhibitor scaffolds and innovative synthetic strategies.
At the heart of this endeavor lies the judicious selection of chemical building blocks. A well-designed starting material or intermediate can significantly streamline the synthesis of complex molecules, providing a robust foundation for generating libraries of potential drug candidates. 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is one such pivotal intermediate. Its structure is ingeniously predisposed for the synthesis of a particular class of kinase inhibitors, offering a combination of reactivity and latent functionality.
The molecule can be deconstructed into two key components:
-
The α-chloroacetamide group: This is a versatile electrophilic moiety. The chlorine atom serves as an excellent leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide variety of side chains and solubilizing groups, or for the attachment of the entire fragment to a larger molecular scaffold.
-
The N-(2-methoxy-5-nitrophenyl) group: This substituted aromatic ring is not merely a passive scaffold. The nitro group is a powerful synthetic handle, readily reduced to a primary amine. This newly formed aniline is a key nucleophile for subsequent coupling reactions, often to a heterocyclic core that will serve as the "hinge-binding" element of the final kinase inhibitor. The methoxy group, through its electronic and steric influence, can modulate the reactivity of the ring and the physicochemical properties of the final compound, such as solubility and membrane permeability.
This application note will provide a detailed guide to leveraging the unique chemical attributes of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in a rational, multi-step synthesis of a representative kinase inhibitor scaffold.
Synthesis of the Key Intermediate: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
The synthesis of the title compound is a straightforward yet critical first step. It involves the acylation of 2-methoxy-5-nitroaniline with chloroacetyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to quench the HCl byproduct.
Experimental Protocol
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2-methoxy-5-nitroaniline | 168.15 | 0.1 | 1.0 | 16.8 g |
| Chloroacetyl chloride | 112.94 | 0.11 | 1.1 | 8.8 mL |
| Triethylamine | 101.19 | 0.12 | 1.2 | 16.7 mL |
| Dichloromethane (DCM) | - | - | - | 250 mL |
| Saturated NaHCO₃ solution | - | - | - | 100 mL |
| Brine | - | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methoxy-5-nitroaniline (16.8 g, 0.1 mol) and dichloromethane (250 mL).
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add triethylamine (16.7 mL, 0.12 mol) to the suspension.
-
Slowly add a solution of chloroacetyl chloride (8.8 mL, 0.11 mol) in DCM (50 mL) to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by the slow addition of water (100 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol or a mixture of ethyl acetate and hexanes to afford 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide as a pale yellow solid.
Application in Kinase Inhibitor Synthesis: A Representative Workflow
The true utility of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is realized in its role as a versatile building block for more complex molecules. The following multi-step protocol illustrates a representative synthesis of a hypothetical kinase inhibitor scaffold, drawing upon established synthetic strategies in the field.[4][5] This workflow demonstrates the sequential modification of the key functional groups to construct a molecule with the core features of a modern kinase inhibitor.
Overall Synthetic Workflow
Caption: Multi-step synthesis of a kinase inhibitor scaffold.
Detailed Experimental Protocols
Step 1: Nucleophilic Substitution of the Chloride
This step showcases the reactivity of the α-chloroacetamide moiety. Here, we use morpholine as a representative nucleophile to introduce a common solubilizing group.
-
Procedure:
-
Dissolve 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (0.1 mol) in a suitable solvent such as acetonitrile or DMF (200 mL).
-
Add morpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, pour into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield Intermediate 1 : N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide.
-
Step 2: Reduction of the Nitro Group
This is a pivotal transformation, unmasking the aniline functionality which is crucial for the subsequent coupling step.
-
Procedure:
-
Dissolve Intermediate 1 (0.1 mol) in ethanol or ethyl acetate (300 mL).
-
Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (around 70-80°C) for 2-3 hours.
-
Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2 : N-(5-amino-2-methoxyphenyl)-2-morpholinoacetamide.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) Coupling
This final step assembles the core of the kinase inhibitor by coupling the key aniline intermediate with a heterocyclic scaffold, in this case, a dichloropyrimidine, a common hinge-binding motif.
-
Procedure:
-
Dissolve Intermediate 2 (0.1 mol) and 2,4-dichloropyrimidine (1.0-1.1 equivalents) in a polar aprotic solvent like isopropanol or n-butanol (250 mL).
-
Add a catalytic amount of a strong acid, such as concentrated HCl (a few drops), to protonate the pyrimidine ring and activate it for nucleophilic attack.
-
Heat the reaction to reflux for 12-24 hours, monitoring by TLC for the formation of the product.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent and purify the residue by column chromatography on silica gel to afford the final Kinase Inhibitor Scaffold : 2-((2-chloro-pyrimidin-4-yl)amino)-N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide.
-
Scientific Rationale and Mechanistic Insights
The synthetic strategy outlined above is underpinned by established principles of medicinal chemistry and kinase inhibitor design.
-
The N-(5-amino-2-methoxyphenyl)acetamide Core: This structural motif is highly valuable. The aniline nitrogen, after coupling to the pyrimidine ring, and the adjacent amide NH group can act as hydrogen bond donors, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket. This hinge-binding is a conserved feature of many type I and type II kinase inhibitors.[6]
-
The Pyrimidine Scaffold: Substituted pyrimidines are a well-established class of "hinge-binders".[5] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. The remaining chlorine atom on the pyrimidine ring in our hypothetical scaffold provides an additional vector for further chemical modification to enhance potency and selectivity.
-
The Morpholino Group: This moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.
A compelling real-world example of a similar scaffold can be found in the potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050.[7] This molecule contains a N-(5-amino-4-methoxyphenyl) core, which is structurally very similar to the intermediate synthesized in our representative protocol. This highlights the clinical relevance of the synthetic strategy employing intermediates like 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
Targeted Signaling Pathways
Kinase inhibitors derived from scaffolds such as the one described would likely target tyrosine kinases. For instance, the EGFR signaling pathway is a critical driver in many cancers, particularly non-small cell lung cancer.
Caption: Simplified EGFR signaling pathway and point of inhibition.
An inhibitor based on our hypothetical scaffold would bind to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[7] This mode of action is central to the therapeutic efficacy of many targeted cancer therapies.
Conclusion
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategically positioned functional groups—a reactive chloroacetamide and a synthetically malleable nitro group—provide an efficient entry point for the construction of complex molecular architectures. The protocols and rationale presented in this application note demonstrate a clear and logical pathway from this simple starting material to a sophisticated kinase inhibitor scaffold. By understanding the underlying chemical principles and the strategic value of this intermediate, researchers can accelerate the discovery and development of the next generation of targeted therapeutics.
References
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available at: [Link]
-
Chen, Y. et al. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
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Lombardo, L.J. et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubMed Central. Available at: [Link]
-
Lombardo, L.J. et al. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]
-
Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Walsh Medical Media. Available at: [Link]
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2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. MDPI. Available at: [Link]
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Medicinal Chemistry in Drug Design and Discovery. MDPI. Available at: [Link]
-
Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Monash University. Available at: [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]
-
Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
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5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]
-
Aniline. Wikipedia. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. Available at: [Link]
-
KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. PubMed. Available at: [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central. Available at: [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. PubMed Central. Available at: [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
PDK1 activators and inhibitors: a patent review. ResearchGate. Available at: [Link]
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- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: Navigating the Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a critical step in various research and development pipelines, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. The reaction involves the acylation of 2-methoxy-5-nitroaniline with chloroacetyl chloride. While seemingly straightforward, the electronic properties of the starting aniline present unique challenges that can impact reaction efficiency and product purity.
The starting material, 2-methoxy-5-nitroaniline, contains both an electron-donating methoxy group (-OCH₃) and a powerful electron-withdrawing nitro group (-NO₂). The interplay of these substituents governs the nucleophilicity of the amine, which is the key determinant of its reactivity towards the electrophilic chloroacetyl chloride. Understanding this electronic balance is fundamental to optimizing the reaction conditions.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and enhance your synthetic outcomes.
Reaction Overview and Mechanism
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the desired amide product, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide, and hydrochloric acid (HCl) as a byproduct.
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} caption="General Reaction Scheme";
Troubleshooting Guide & FAQs
Low or No Product Yield
Q1: I am observing a very low yield or no formation of the desired product. What are the likely causes?
A1: Low or no product yield in this acylation reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Reduced Nucleophilicity of the Aniline: The 2-methoxy-5-nitroaniline is a challenging substrate. The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density on the aniline nitrogen through resonance and inductive effects[1]. This makes the amine a weaker nucleophile. While the methoxy group is electron-donating, its effect is often outweighed by the powerful deactivating effect of the nitro group.
-
Inadequate Removal of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, the HCl will protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction[2].
-
Moisture Contamination: Chloroacetyl chloride is highly reactive towards water. Any moisture in your solvent or on your glassware will lead to the hydrolysis of the acyl chloride to chloroacetic acid, which will not participate in the desired acylation reaction[3].
-
Suboptimal Reaction Temperature: While some heat may be necessary to overcome the activation energy, especially with a deactivated aniline, excessive temperatures can lead to degradation of the starting materials or product and promote side reactions.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, you need to address the issues mentioned above systematically.
-
Choice of Base: The use of a non-nucleophilic base is crucial. Pyridine is a common and effective choice for this purpose. It serves two primary roles: it neutralizes the HCl generated, preventing the protonation of the aniline starting material, and it can also act as a nucleophilic catalyst to activate the acyl chloride[4][5]. Triethylamine (TEA) is another suitable option.
-
Anhydrous Conditions: Ensure that your solvent is thoroughly dried and that all glassware is flame-dried or oven-dried before use. Handle chloroacetyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere).
-
Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the highly reactive chloroacetyl chloride to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal reaction time and temperature[6].
-
Stoichiometry: A slight excess of the chloroacetyl chloride (e.g., 1.1 to 1.2 equivalents) can be used to ensure complete consumption of the aniline. However, a large excess should be avoided as it can complicate the purification process.
| Parameter | Recommendation | Rationale |
| Base | Pyridine or Triethylamine (1.5-2.0 eq.) | Neutralizes HCl byproduct, prevents aniline protonation, and can catalyze the reaction. |
| Solvent | Anhydrous Dichloromethane (DCM), Chloroform, or Toluene | Aprotic and unreactive towards the reagents. |
| Temperature | Initial addition at 0-5 °C, then warm to RT or gentle reflux | Controls initial exotherm and allows for reaction completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of chloroacetyl chloride by atmospheric moisture. |
Impurity and Side Product Formation
Q3: I have obtained a product, but it is impure. What are the likely side products?
A3: Impurities in this reaction can arise from unreacted starting materials, side reactions, or degradation.
-
Unreacted 2-methoxy-5-nitroaniline: Due to its low nucleophilicity, incomplete reaction is a common issue.
-
Chloroacetic acid: This will be present if there was moisture contamination, leading to the hydrolysis of chloroacetyl chloride[3].
-
Diacylation Product: While less common for deactivated anilines, the formation of a diacylated product where the amide nitrogen is acylated a second time is a possibility, especially if a strong base and a large excess of the acylating agent are used[7].
-
Positional Isomers: This is more of a concern in the synthesis of the starting material, 2-methoxy-5-nitroaniline, rather than the acylation step itself. However, if your starting material is impure, those impurities will carry through to the final product[8].
Q4: How can I minimize the formation of these impurities?
A4: Minimizing impurities involves a combination of careful reaction setup and monitoring.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Spot the reaction mixture alongside the starting aniline. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. This allows you to determine the optimal reaction time and avoid prolonged heating, which can lead to degradation[9].
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the aniline and base at a low temperature. This helps to maintain a low concentration of the highly reactive acylating agent, minimizing the potential for side reactions like diacylation.
-
Purification: The most effective method for purifying the final product is recrystallization. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures[10]. Ethanol or a mixture of ethanol and water is often a good starting point for N-aryl acetamides.
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Experimental Protocols
Detailed Synthesis Protocol
This protocol is a generalized procedure based on standard acylation methods for deactivated anilines. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-methoxy-5-nitroaniline
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxy-5-nitroaniline (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the plate: Spot the starting aniline solution, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light. The product should appear as a new spot with a different Rf value than the starting aniline.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the methylene group of the chloroacetyl moiety, and the amide N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy, nitro, and acetamido groups.
-
¹³C NMR: The carbon NMR will show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band)[11]. The aromatic C-H and C=C stretches, as well as the strong absorptions for the nitro group, will also be present.
| Functional Group | Typical FTIR Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 (broad) |
| C=O Stretch (Amide I) | 1680 - 1630 |
| N-H Bend (Amide II) | 1570 - 1515 |
| NO₂ Stretch (asymmetric) | 1560 - 1515 |
| NO₂ Stretch (symmetric) | 1360 - 1315 |
References
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Reactions of Aniline - Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]
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Aniline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
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Amines - NCERT. (n.d.). Retrieved February 7, 2026, from [Link]
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2-Methoxy-5-nitroaniline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2015). Analytical Methods, 7(15), 6291-6296. [Link]
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Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (2011). Tetrahedron, 67(35), 6649-6656. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 7, 2026, from [Link]
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Acylation of Aniline. (n.d.). Pearson Channels. Retrieved February 7, 2026, from [Link]
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An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM.com. Retrieved February 7, 2026, from [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
What is the role of pyridine in the acelation reaction of amines? (n.d.). Allen. Retrieved February 7, 2026, from [Link]
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Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. (2013). Organic Letters, 15(21), 5550–5553. [Link]
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2017). The Journal of Organic Chemistry, 82(14), 7234–7241. [Link]
-
A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. (2004). The Journal of Organic Chemistry, 69(25), 8767–8773. [Link]
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2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. (2010). Journal of Physical Organic Chemistry, 23(10), 924-931. [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020).
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved February 7, 2026, from [Link]
-
Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) -N-(1,3-thiazol-2-yl)acetamide and (b) 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for comparison in the frequency range of 1800 cm⁻¹–400 cm⁻¹. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved February 7, 2026, from [Link]
-
Chloroacetyl chloride. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (2021). Organic & Biomolecular Chemistry, 19(3), 562-566. [Link]
-
Acylation of an amine using acetic anhydride. (2024, February 22). YouTube. Retrieved February 7, 2026, from [Link]
-
What is the role of pyridine in the acylation reaction of amines.. (2022, April 29). Vedantu. Retrieved February 7, 2026, from [Link]
-
Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. (2025, March 16). YouTube. Retrieved February 7, 2026, from [Link]
-
Detection of biogenic amines by TLC. (n.d.). OIV. Retrieved February 7, 2026, from [Link]
-
Synthesis of benzimidazoles from 2‐nitroanilines and/ or 1,2‐dinitroarenes. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
What is the role of pyridine in the acetylations of alcohols? (2023, July 7). Reddit. Retrieved February 7, 2026, from [Link]
-
Why doesn't aniline respond in Friedel-Crafts reactions? (2018, January 5). Quora. Retrieved February 7, 2026, from [Link]
-
Chloroacetyl chloride. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-100. [Link]
-
Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
What is the role of pyridine in the acylation reaction of amines.. (2022, April 29). Filo. Retrieved February 7, 2026, from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8686–8694. [Link]
-
Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. (n.d.). Huskie Commons. Retrieved February 7, 2026, from [Link]
-
Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. (2008). The Journal of Physical Chemistry A, 112(33), 7530–7542. [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry, 59(5), 485-497. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the role of pyridine in the acelation reaction of amines? [allen.in]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
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- 7. researchgate.net [researchgate.net]
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- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide Purification
[1]
Status: Operational Ticket ID: #PUR-2683-69-4 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 2683-69-4) as a critical intermediate for EGFR inhibitors (e.g., Osimertinib) or specific azo-dyes.[1]
This reaction involves the acylation of 2-methoxy-5-nitroaniline (a deactivated, electron-poor aniline) with chloroacetyl chloride .[1] The primary challenges users face with this compound are persistent yellow coloration (residual starting material) and hydrolytic instability of the alkyl chloride tail.[1]
This guide moves beyond standard textbook advice, addressing the specific physicochemical quirks of this nitro-anisidine derivative.
Module 1: The "Yellow Impurity" (Residual Starting Material)
Q: I washed my reaction mixture with 1M HCl, but the product remains bright yellow. Why isn't the starting amine extracting?
A: The starting material is too weakly basic to be protonated by dilute acid.
This is the most common failure mode.[1] Standard organic synthesis relies on washing crude reaction mixtures with dilute HCl to protonate unreacted anilines, forcing them into the aqueous layer.[1]
-
The Chemistry: Your starting material is 2-methoxy-5-nitroaniline .[1][2] The nitro group (
) is strongly electron-withdrawing.[1] It pulls electron density away from the amine, drastically lowering its pKa (approx pKa ~ 1.0–2.0).[1] -
The Consequence: In a biphasic wash (e.g., DCM/Water), 1M HCl is not strong enough to fully protonate this deactivated aniline.[1] It remains as a free base in the organic layer, co-crystallizing with your product and staining it yellow.
Corrective Protocol: Do not rely on acid washes.[1] You must use solubility differentiation (Recrystallization) .[1]
-
Concentrate the reaction mixture to dryness.
-
Solvent Switch: Use Ethanol (EtOH) or Methanol (MeOH) .[1]
-
The amide product is sparingly soluble in cold alcohols but soluble in hot alcohols.[1]
-
The unreacted nitroaniline is significantly more soluble in alcohols than the amide.
-
-
Process: Dissolve crude solid in refluxing EtOH (approx. 5–7 volumes). Cool slowly to 0–5°C. The product will crystallize as off-white needles, leaving the yellow aniline in the mother liquor.
Module 2: Hydrolytic Instability & "Oiling Out"
Q: My yield is lower than expected, and NMR shows a "hydroxy" impurity. What happened?
A: You likely hydrolyzed the alkyl chloride during the quench.
The
Key Risk Factors:
-
High pH Quench: Using strong bases (NaOH/KOH) to neutralize the acid chloride.[1]
-
Heat: Quenching at temperatures >20°C.[1]
Troubleshooting Table: Impurity Identification
| Observation | Likely Impurity | Cause | Solution |
| New Peak at ~4.0 ppm (NMR) | Hydroxy-acetamide derivative ( | Hydrolysis of C-Cl bond due to high pH/Temp.[1] | Use weaker base ( |
| Doublet at ~4.2 ppm | Bis-acylated product | Large excess of chloroacetyl chloride + high temp.[1] | Control stoichiometry (1.1 eq) and add reagent slowly at 0°C. |
| Sharp Singlet at ~4.1 ppm | Chloroacetic acid | Hydrolysis of excess chloroacetyl chloride.[1] | Wash organic layer with sat.[1][3] |
Module 3: Validated Purification Workflow
The following diagram illustrates the decision logic for purifying this specific intermediate.
Figure 1: Purification logic flow emphasizing the necessity of solvent swapping over acid washing for nitro-aniline derivatives.[1]
Module 4: Step-by-Step Protocol
Objective: Isolate high-purity (>98%) 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
-
Reaction Setup:
-
Work-up (The Critical Step):
-
Recrystallization:
-
Add Ethanol (5 mL per gram of crude).[1]
-
Heat to reflux until dissolved.[1] If "oiling out" occurs, add a small amount of Acetone to aid solubility, then add Ethanol until slightly turbid.[1]
-
Remove from heat and let cool to room temperature slowly (stirring helps prevent oiling).[1]
-
Chill in an ice bath (0°C) for 1 hour.
-
-
Drying:
References
-
ChemicalBook. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyrimidin-2-amine Synthesis. (Describes analogous chloroacetylation and purification of nitro-methoxy-anilines).
-
Google Patents. CN107188888A - Preparation method of Osimertinib intermediate.[1] (Details the acylation of substituted nitroanilines and recrystallization strategies).
-
BenchChem. 2-Methyl-5-nitroaniline Synthesis & Properties. (Provides physical property data and solubility profiles for the nitroaniline class).
-
PubChem. 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide Compound Summary. [1]
Sources
- 1. PubChemLite - 2-chloro-n-(2-methoxy-5-nitrophenyl)acetamide (C9H9ClN2O4) [pubchemlite.lcsb.uni.lu]
- 2. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Welcome to the dedicated technical support guide for the crystallization of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. This resource is designed for researchers, chemists, and process development professionals who are working with this critical pharmaceutical intermediate. The successful crystallization of this compound is paramount for achieving the required purity, yield, and physical properties necessary for downstream applications. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple instructions to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide?
Understanding the fundamental properties of the molecule is the first step in designing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | Calculated |
| Appearance | Expected to be a solid, likely yellow or light brown | Inferred from analogs[2][3] |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO.[4] Recrystallization from alcohols like ethanol or methanol, or from aqueous solutions, has been successful for similar structures.[3][5][6][7] |
Note: The melting point is a critical indicator of purity and should be determined experimentally for your synthesized material. A sharp melting point range typically indicates high purity.
Q2: What are the most critical parameters to control during crystallization?
Crystallization is a thermodynamic and kinetic process. Control over the following parameters is essential for reproducibility and success:
-
Solvent Selection: The chosen solvent or solvent system must exhibit a significant solubility difference between high and low temperatures.
-
Supersaturation: This is the driving force for crystallization. It must be generated and consumed in a controlled manner to avoid issues like "oiling out" or the formation of fine, unfilterable particles.
-
Cooling Rate: The rate at which the solution is cooled directly impacts nucleation and crystal growth, thereby determining the final crystal size distribution.[8]
-
Agitation: Stirring influences heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth.
-
Purity of the Crude Material: Impurities can inhibit nucleation, alter crystal habit, or become entrapped in the crystal lattice, reducing final product purity.[8]
Troubleshooting Crystallization Failures
This section addresses specific, common problems encountered during the crystallization of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
Q3: My compound has "oiled out" into a viscous liquid instead of forming solid crystals. What causes this and how can I fix it?
Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the presence of the solvent. The high concentration of the solute effectively lowers its melting point. This is often triggered by:
-
Excessively Rapid Cooling: Cooling too quickly can generate a high level of supersaturation instantaneously.
-
Poor Solvent Choice: Using a solvent in which the compound is excessively soluble, requiring a large temperature drop or addition of a large volume of anti-solvent.
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation, favoring an amorphous, oily state.
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocol: See Protocol 2: Systematic Approach to Resolving "Oiling Out" below for a step-by-step experimental guide.
Q4: The solution is cold, but no crystals have formed. What are the next steps?
Causality: The failure to form crystals upon cooling indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there is a kinetic barrier to nucleation. This can be due to:
-
Insufficient Concentration: The initial amount of dissolved compound was too low.
-
High Purity: Very pure solutions sometimes lack nucleation sites (like dust or micro-impurities) and can remain in a metastable supersaturated state.
-
Slow Nucleation Kinetics: The molecule itself may be slow to arrange into a crystal lattice.
Solutions to Induce Crystallization:
-
Scratching: Vigorously scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass surface that can act as nucleation sites.
-
Seeding: If available, add a tiny crystal of pure 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide to the cold solution. This seed crystal provides a template for further crystal growth.
-
Concentration: Gently evaporate some of the solvent under reduced pressure to increase the solute concentration and thus the level of supersaturation.
-
Flash Cooling: Briefly place the flask in a colder bath (e.g., an ice/acetone bath) for a few minutes. The rapid temperature drop can sometimes shock the system into nucleating. Once nucleation is observed, return the flask to the original, slower cooling path.
-
Add an Anti-Solvent: If using a single solvent system, cautiously add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until persistent turbidity is observed.
Q5: My final product is discolored (e.g., dark brown or reddish) and/or has a broad, low melting point. How can I improve its purity?
Causality: A discolored product or poor melting point are clear signs of impurities. Given the likely synthesis route (acylation of an aniline derivative), common impurities include:
-
Unreacted Starting Materials: Such as 2-methoxy-5-nitroaniline.
-
Oxidation Byproducts: Aromatic nitro compounds can be susceptible to side reactions that produce colored impurities.[9]
-
Residual Acids or Bases: Catalysts or reagents from the synthesis may remain.[7]
Purification Strategies:
-
Repeated Recrystallization: The most straightforward approach. Perform the recrystallization again, ensuring slow cooling to minimize impurity inclusion. See Protocol 1 .
-
Activated Carbon Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. The carbon will adsorb colored, non-polar impurities. Keep the solution hot and gently swirl for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before cooling.
-
Aqueous Washes: Before crystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic impurities.[10] Finally, wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and then crystallize the residue.
Caption: Impact of cooling rate on crystal size and purity.
Experimental Protocols
Protocol 1: General Recrystallization of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
This protocol provides a baseline procedure. The ideal solvent must be determined experimentally. Ethanol is a common and effective choice for similar acetamides.[5][7]
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of the candidate solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, bringing the solution back to a boil after each addition.
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present (and you are not using charcoal), perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Protocol 2: Systematic Approach to Resolving "Oiling Out"
-
Re-dissolve: If an oil has formed, add more of the same solvent (approximately 25-50% of the initial volume) and heat the mixture until the oil completely redissolves, resulting in a clear, homogeneous solution.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. This keeps the rate of supersaturation low, favoring crystal growth over phase separation.
-
Induce Nucleation: As the solution cools, vigorously scratch the flask or add a seed crystal when the solution is just below its saturation temperature.
-
Consider an Alternative Solvent: If oiling out persists, the solvent is likely inappropriate. Remove the solvent under reduced pressure. Redissolve the resulting crude oil in a different solvent in which it is less soluble (e.g., switch from ethanol to isopropanol or a toluene/heptane mixture). Repeat the crystallization procedure. For compounds with significant hydrogen bonding capability, like acetamides, protic solvents often work well.[11]
References
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
-
Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Quora. (2022). How to make acetamide in a school lab. Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]
-
IUCr Journals. (2022). Data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Chemistry Stack Exchange. (2024). Synthesizing Acetamide from vinegar & ammonium solution. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Acetamide Synthesis. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. Retrieved from [Link]
-
ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
-
National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. Retrieved from [Link]
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxy-5-nitrophenyl)-. PubChem. Retrieved from [Link]
Sources
- 1. Acetamide, N-(2-methoxy-5-nitrophenyl)- | C9H10N2O4 | CID 97239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. syrris.com [syrris.com]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide Synthesis
Case ID: SC-2024-NITRO-05 Subject: Scale-Up Troubleshooting & Process Optimization Status: Active Guide
Executive Summary
This technical guide addresses scale-up challenges for the acylation of 2-methoxy-5-nitroaniline (also known as 5-nitro-o-anisidine) using chloroacetyl chloride .
The Core Challenge: This reaction presents a dichotomy. The nitro group at the 5-position strongly deactivates the aniline, reducing nucleophilicity and often requiring forcing conditions (heat/catalyst) to drive conversion. Conversely, chloroacetyl chloride is thermally labile and prone to hydrolysis. Balancing the energy required to activate the aniline against the stability of the acylating agent is the critical process parameter (CPP).
Module 1: Reaction Kinetics & Conversion Stalls
The Problem:
Users report the reaction stalls at 60-70% conversion, or requires excessive equivalents of acid chloride.
Root Cause Analysis:
The substrate, 2-methoxy-5-nitroaniline, is an electron-deficient aniline. The nitro group pulls electron density from the aromatic ring, making the amine nitrogen significantly less nucleophilic than unsubstituted aniline.
-
Standard Conditions Fail: Standard Schotten-Baumann conditions (aq. base/DCM) often fail to drive this specific reaction to completion due to the competing hydrolysis of chloroacetyl chloride by the aqueous base, which occurs faster than the acylation of the deactivated amine.
Troubleshooting Protocol:
Q: My reaction stalls despite adding excess acid chloride. What is happening? A: You are likely experiencing "reagent burnout." The acid chloride hydrolyzes before it can react with the sluggish amine.
Recommended Protocol (Anhydrous Catalytic Method): Switch to an anhydrous system with a nucleophilic catalyst.
-
Solvent: Dry Toluene or 2-MeTHF (allows higher temperatures than DCM).
-
Base: Use N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) as the acid scavenger.
-
Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.05 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered/deactivated aniline much faster than the acid chloride alone.
Visualization: Catalytic Cycle vs. Hydrolysis
Figure 1: The DMAP-catalyzed pathway accelerates product formation, outcompeting moisture-driven hydrolysis.
Module 2: Exotherm Management & Safety
The Problem:
Unexpected thermal spikes occur during the addition of chloroacetyl chloride, or "delayed exotherms" occur upon heating.
Safety Critical Warning:
Because the amine is deactivated, the reaction may not initiate immediately at low temperatures (
Process Control Strategy:
| Parameter | Recommendation | Rationale |
| Addition Temp | Do not cool to | |
| Dosing Rate | 0.5 equiv/hour | Slow addition ensures the cooling jacket can handle the instantaneous heat release. |
| Monitoring | In-situ IR or HPLC | Confirm consumption of acid chloride before adding more. |
Module 3: Impurity Profile & Purification
The Problem:
The isolated product is dark/colored or contains a persistent impurity at RRT 0.85.
Impurity Identification:
-
Chloroacetic Acid (CAA): Formed by hydrolysis.
-
Removal: Wash organic layer with saturated
(pH > 8).
-
-
Bis-acylated Impurity (Imide): Rare for this substrate due to steric hindrance (ortho-methoxy), but possible if excess acid chloride and high heat are used.
-
Removal: This impurity is unstable to base. Stirring the crude product in mild aqueous
or often selectively hydrolyzes the "second" acyl group back to the desired mono-amide.
-
-
Purple/Black Tars: Oxidation of unreacted nitroaniline.
-
Prevention:[1] Ensure complete conversion; limit light exposure.
-
Purification Workflow (Precipitation Method)
This product typically exhibits low solubility in non-polar solvents, which can be leveraged for purification.
Figure 2: Workup procedure designed to remove specific impurities (amine, acid) via solubility differences.
Module 4: Physical Processing (Thixotropy & Filtration)
The Problem:
Upon cooling, the reaction mixture turns into a thick, unstirrable paste (thixotropic slurry).
Solution:
The amide product can form extensive hydrogen-bonding networks, gelling the solvent.
-
Solvent Switch: Avoid pure Toluene. Use a mixture of Toluene:Ethyl Acetate (9:1) . The small amount of polar solvent disrupts the gel network without dissolving too much yield.
-
Seeding: Do not crash cool. Cool slowly (
) and seed with pure crystals at the saturation point ( ) to encourage the formation of large, filterable needles rather than a microcrystalline sludge.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Organic Syntheses. "Oxindole Synthesis via Palladium-catalyzed C–H Functionalization" (Contains detailed protocols for handling chloroacetyl chloride and quenching).[2] Org.[2][3] Synth.2013 , 90, 74-86.[2] Link
-
BenchChem. "2-Methoxy-5-nitroaniline Structure and Properties." (Substrate data). Link
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
-
Loba Chemie. "Material Safety Data Sheet: Chloroacetyl Chloride." (Safety and toxicology data). Link
Sources
Technical Support Center: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. This molecule is a key intermediate in various pharmaceutical and fine chemical applications. Achieving high purity is critical for downstream success, and this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and robust protocols. By understanding the causality behind common synthetic pitfalls, you can optimize your process to consistently produce high-quality material.
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern reaction success and impurity formation. Our goal is to empower you with the expertise to not only solve current issues but also to anticipate and prevent future challenges.
Core Synthesis Pathway
The target molecule is synthesized via a nucleophilic acyl substitution, specifically the acylation of 2-methoxy-5-nitroaniline with chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is efficient but sensitive to reaction parameters that can lead to several predictable impurities.[1][2][3]
Caption: Core reaction for the synthesis of the target acetamide.
Troubleshooting Guide: Impurity Prevention & Remediation
This section is structured in a question-and-answer format to directly address common experimental challenges.
Q1: My reaction is incomplete. TLC and NMR analysis show significant unreacted 2-methoxy-5-nitroaniline. What are the primary causes and solutions?
Probable Cause: Insufficient reactivity of the aniline or deactivation of the amine starting material. The nucleophilicity of the aniline's nitrogen is reduced by the electron-withdrawing nitro group (-NO2) on the aromatic ring. Furthermore, any generated HCl byproduct that is not effectively neutralized will protonate the starting aniline, rendering it inactive towards the electrophilic chloroacetyl chloride.[2]
In-Depth Analysis & Solution:
-
Inadequate Acid Scavenging: The acylation reaction liberates one equivalent of hydrochloric acid (HCl).[2] This acid will preferentially react with the most basic species in the mixture, which is the starting aniline. The resulting anilinium salt is no longer nucleophilic and will not react with the acyl chloride.
-
Solution: Ensure at least one equivalent of a suitable base is used to scavenge the HCl as it forms. For laboratory-scale synthesis, tertiary amines like triethylamine or pyridine are effective.[4] For larger-scale or aqueous conditions, an inorganic base like sodium bicarbonate can be used.[4] The base must be strong enough to neutralize HCl but not so strong that it promotes significant hydrolysis of the chloroacetyl chloride.
-
-
Low Reaction Temperature: While low temperatures are crucial to control exotherms and prevent side reactions, excessively low temperatures (<0 °C) can significantly slow the reaction rate, especially with a deactivated aniline.
-
Poor Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming chloroacetic acid.[6] If the reagent is old or has been improperly stored, its effective concentration will be lower than expected.
-
Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use. Handle exclusively under anhydrous conditions (e.g., using a nitrogen or argon atmosphere and dry glassware).
-
Q2: My purified product contains a persistent, less polar impurity according to TLC/HPLC analysis. What is this byproduct and how can I avoid it?
Probable Cause: The most likely less-polar impurity is the diacylated product, N-chloroacetyl-2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. This occurs when the initially formed amide product is further acylated.
In-Depth Analysis & Solution:
While the amide nitrogen of the product is significantly less nucleophilic than the starting aniline, diacylation can occur under forcing conditions.
-
Excess Acylating Agent & High Temperature: Using a large excess of chloroacetyl chloride, especially in combination with elevated temperatures, can drive the secondary acylation.
-
Solution: Employ a precise stoichiometry. Use a slight excess (1.05 to 1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the starting aniline without providing a large excess that could promote diacylation.[4] Maintain strict temperature control, keeping the reaction at or below room temperature.
-
-
Strongly Basic Conditions: The use of a very strong, non-hindered base can deprotonate the amide product, forming a highly nucleophilic amidate anion, which rapidly reacts with chloroacetyl chloride.
-
Solution: Avoid strong bases like sodium hydride or alkoxides. Use a moderately hindered tertiary amine (e.g., triethylamine) or an inorganic base (e.g., NaHCO3) that is sufficient for neutralizing HCl but not for deprotonating the amide product.[4]
-
Caption: Key reaction pathways leading to product and major impurities.
Q3: My final product has a poor yield after workup and appears oily or discolored. What are the potential issues during reaction and isolation?
Probable Cause: This often points to issues with reagent hydrolysis and/or suboptimal workup and purification procedures.
In-Depth Analysis & Solution:
-
Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture contamination leads to the formation of chloroacetic acid.[6] During an aqueous workup with a base wash (e.g., NaHCO3 solution), this acidic impurity is converted to sodium chloroacetate, which is water-soluble. However, if not fully removed, it can contaminate the product.
-
Solution - Reaction: Always use anhydrous solvents and an inert atmosphere.
-
Solution - Workup: Perform a thorough aqueous wash. After dissolving the crude product in an organic solvent (like ethyl acetate), wash sequentially with dilute HCl (to remove basic impurities), water, saturated sodium bicarbonate solution (to remove acidic impurities like chloroacetic acid), and finally brine.[4]
-
-
Improper Recrystallization: The choice of recrystallization solvent is critical for obtaining a high-purity, crystalline solid. An unsuitable solvent will result in oiling out or poor recovery.
-
Solution: Ethanol or isopropanol are often effective solvents for recrystallizing similar acetamides.[5] The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to promote the formation of well-defined crystals.
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Summary of Potential Impurities and Mitigation Strategies
| Impurity Name | Structure / Type | Probable Cause | Detection Method | Prevention & Mitigation Strategy |
| 2-methoxy-5-nitroaniline | Starting Material | Incomplete reaction; HCl-mediated deactivation. | TLC, HPLC, NMR | Use ≥1 equivalent of base; ensure reaction goes to completion at RT. |
| N-chloroacetyl-2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | Di-acylated Product | Excess chloroacetyl chloride; high temperature. | TLC, HPLC, MS | Use 1.05-1.1 eq. of acylating agent; maintain temp < 25°C. |
| Chloroacetic Acid | Hydrolysis Product | Moisture contamination of chloroacetyl chloride. | NMR, Base Wash | Use anhydrous conditions; perform aqueous NaHCO3 wash during workup. |
Recommended Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methoxy-5-nitroaniline (1.0 eq.).
-
Dissolution: Add a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate, approx. 10 mL per gram of aniline).
-
Addition of Base: Add triethylamine (1.1 eq.) and cool the resulting solution to 0-5 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[5]
-
Workup:
-
Pour the reaction mixture into a separatory funnel.
-
Wash sequentially with 1M HCl (1 x volume), water (1 x volume), saturated NaHCO3 solution (1 x volume), and saturated NaCl (brine) solution (1 x volume).[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.[5]
-
Dissolution: Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
References
-
Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes . (n.d.). Academia.edu. Retrieved February 7, 2026, from [Link]
-
Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. (n.d.). Google Patents.
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples . (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]
- CN111978223B - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide. (n.d.). Google Patents.
-
A facile amidation of chloroacetyl chloride using DBU . (n.d.). synarchive.com. Retrieved February 7, 2026, from [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 . (n.d.). Indian Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
2-Chloro-5-nitroaniline . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide . (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 7, 2026, from [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... . (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . (2012). International Journal of Pharmacy and Biological Sciences. Retrieved February 7, 2026, from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
-
Amines . (n.d.). National Council of Educational Research and Training (NCERT). Retrieved February 7, 2026, from [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Schotten-Baumann Reaction . (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether . (1968). Journal of the Chemical Society B: Physical Organic. Retrieved February 7, 2026, from [Link]
-
Problem using Chloroacetyl Chloride . (2020). Sciencemadness.org. Retrieved February 7, 2026, from [Link]
-
Problem using Chloroacetyl Chloride . (n.d.). Yufeng. Retrieved February 7, 2026, from [Link]
-
Schotten Baumann Reaction . (2019). BYJU'S. Retrieved February 7, 2026, from [Link]
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- 6. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Enhancing the Bioactivity of 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide and its derivatives. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and expert protocols to navigate the common challenges encountered in synthesizing, evaluating, and optimizing this promising class of compounds.
Part 1: Foundational Concepts & Core Scaffold Analysis
Q1: What is the significance of the 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide scaffold?
This scaffold is a versatile starting point for developing novel therapeutic agents. Its chemical architecture combines several key features that contribute to its biological activity:
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The Chloroacetamide "Warhead": The 2-chloroacetamide group is a well-known electrophilic moiety. It can act as a covalent inhibitor by forming an irreversible bond with nucleophilic residues, most notably cysteine, within the active sites of target proteins.[1] This covalent bonding can lead to potent and prolonged inhibition.
-
The Substituted Phenyl Ring: The 2-methoxy and 5-nitro groups on the phenyl ring are critical modulators of the molecule's properties. They influence its electronics, lipophilicity, and steric profile, which in turn affect its solubility, membrane permeability, and binding affinity to biological targets.[2] The presence of both chloro and nitro groups often enhances lipophilicity, potentially improving bioavailability.[2]
-
Therapeutic Potential: Derivatives of this and similar chloroacetamide scaffolds have demonstrated a wide spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, and antidepressant properties.[2][3][4][5]
Part 2: Synthesis and Derivatization: A Troubleshooting Guide
The synthesis of N-aryl acetamides is a fundamental step in derivatization. The most common approach is the acylation of an aniline precursor with chloroacetyl chloride. While straightforward in principle, several issues can arise.
Experimental Workflow: General Synthesis Protocol
This protocol outlines a general method for synthesizing derivatives from a substituted aniline.
Caption: General workflow for the synthesis of N-aryl chloroacetamide derivatives.
Detailed Step-by-Step Protocol
-
Step 1 (Setup): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting aniline derivative (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or toluene.[6][7]
-
Step 2 (Addition): Cool the mixture to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.[4]
-
Senior Scientist's Note: This reaction is exothermic. A slow, dropwise addition at low temperature is crucial to prevent the formation of unwanted side products and potential degradation.
-
-
Step 3 (Reaction): Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Step 4 (Work-up): Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Step 5 (Extraction): Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times. Combine the organic layers.
-
Step 6 (Purification): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Step 7 (Final Purification & Analysis): Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8] Confirm the structure and purity of the final compound using NMR, LC-MS, and HPLC.
Synthesis FAQs & Troubleshooting
| Problem / Question | Plausible Cause(s) | Recommended Solution(s) |
| Q: My reaction yield is consistently low. | 1. Moisture: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. 2. Insufficient Base: The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic. 3. Steric Hindrance: Bulky groups near the amine on the starting material can slow the reaction. | 1. Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (N2 or Ar). 2. Use a slight excess of base (1.2-1.5 eq) to effectively scavenge all generated HCl.[7] 3. Increase reaction time and/or temperature. For very hindered anilines, a stronger, non-nucleophilic base may be required. |
| Q: TLC shows multiple unidentified spots. | 1. Di-acylation: The newly formed amide nitrogen can be acylated a second time, though this is less common. 2. Degradation: The product or starting material may be unstable under the reaction conditions. The chloroacetamide itself can be hydrolyzed if excess water is present.[9][10] | 1. Maintain low temperatures during the addition of chloroacetyl chloride. Avoid a large excess of the acylating agent. 2. Minimize reaction time once the starting material is consumed (as per TLC). Ensure the work-up is performed promptly. |
| Q: The product is difficult to purify from the starting material. | Polarity Similarity: The product and starting aniline may have very similar polarities, making chromatographic separation challenging. | 1. Optimize the mobile phase for chromatography: Use a gradient elution or try a different solvent system. 2. Chemical Wash: During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove the unreacted basic aniline starting material into the aqueous layer. |
| Q: How do I handle chloroacetyl chloride safely? | It is a highly corrosive, toxic, and lachrymatory substance. | Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching solution (e.g., sodium bicarbonate) readily available for spills. |
Part 3: Bioactivity Evaluation: Overcoming Experimental Hurdles
Evaluating the biological activity of these derivatives requires careful consideration of their physicochemical properties. Poor bioavailability and solubility are common challenges in small-molecule drug development.[11]
Q1: My compound is precipitating in the cell culture medium during my in vitro assay. What should I do?
This is a classic problem related to poor aqueous solubility, a common characteristic of aromatic nitro compounds.
-
Plausible Cause: The compound's concentration in the assay exceeds its thermodynamic solubility limit in the aqueous buffer or medium. The solvent used for the stock solution (typically DMSO) may be miscible, but the compound crashes out upon dilution.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: Before running a full assay, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation after a relevant incubation period.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and can also affect compound solubility.
-
Use Solubilizing Excipients: For in vitro assays, consider using excipients like Pluronic F-68 or low concentrations of BSA to help maintain solubility. However, you must run controls to ensure the excipient itself does not affect the assay outcome.
-
Test at Lower Concentrations: The observed bioactivity may be an artifact of compound precipitation (physical aggregation) rather than specific target engagement. Re-test at concentrations below the measured solubility limit.
-
Q2: I'm observing high cytotoxicity across all cell lines, even non-target ones. How do I determine if this is a specific effect?
High, non-specific cytotoxicity can be due to the inherent reactivity of the chloroacetamide warhead.[1]
-
Plausible Cause: The electrophilic chloroacetamide group can react non-specifically with numerous cellular proteins and small molecules (like glutathione), leading to general cellular stress and death.
-
Experimental Strategy:
-
Develop a Control Compound: Synthesize an analog where the chloro group is replaced with a hydrogen (an acetamide derivative). This removes the reactive warhead. If this control compound is significantly less cytotoxic, it strongly suggests the cytotoxicity is linked to the covalent reactivity of the parent molecule.
-
Time-Dependency Study: Covalent inhibitors often show a time-dependent increase in potency. Run your cytotoxicity assay at different time points (e.g., 24h, 48h, 72h). A specific covalent inhibitor might show a significant increase in effect over time, whereas a non-specifically toxic compound might show high toxicity rapidly.[12]
-
Target Engagement Assay: If a specific protein target is hypothesized, use techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) to confirm that your compound is binding to its intended target within the cell at concentrations where cytotoxicity is observed.
-
Workflow: Standard Cytotoxicity (MTT/MTS) Assay
Caption: Standard workflow for an in vitro cytotoxicity assay.
Part 4: Guiding Principles for Improving Bioactivity (SAR)
Structure-Activity Relationship (SAR) studies are essential for optimizing your lead compound. For this scaffold, modifications at two key positions can dramatically alter bioactivity.
Q1: How can I rationally design the next generation of derivatives to improve potency and selectivity?
A systematic approach is key. Modify one part of the molecule at a time and assess the impact on activity.
Caption: Structure-Activity Relationship (SAR) logic for derivative optimization.
-
Exploring the Phenyl Ring (Position R1):
-
Electronic Effects: Swapping the methoxy (-OCH3) and nitro (-NO2) groups for other electron-donating or electron-withdrawing groups can influence how the molecule fits into a binding pocket. For example, some acetamide derivatives show antioxidant activity that can be modulated by modifying the aromatic function.[8]
-
Steric Effects: Changing the size of the substituents can probe the steric limits of the target's binding site.
-
Lipophilicity & Solubility: Adding polar groups (e.g., -OH, -COOH) can improve aqueous solubility, while adding nonpolar groups (e.g., -CF3, alkyl chains) can increase lipophilicity and potentially enhance membrane permeability.
-
-
Tuning the Warhead (Position R2):
-
Reactivity: The reactivity of the electrophile can be fine-tuned. Replacing the chloro group with a fluoro group generally decreases reactivity, while a bromo group increases it. This can be used to optimize the balance between target engagement and off-target reactivity, potentially reducing non-specific cytotoxicity.[1]
-
The Non-Reactive Control: As mentioned in the cytotoxicity section, synthesizing the simple acetamide analog (where Cl is replaced by H) is a critical step to validate that the observed biological activity is dependent on the covalent mechanism.[13]
-
By systematically synthesizing and testing these analogs, a clear SAR profile can be established, guiding the rational design of derivatives with improved potency, selectivity, and drug-like properties.
References
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]
- CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl)
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]
-
Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - NIH. [Link]
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Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. [Link]
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. [Link]
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Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - NIH. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]
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(PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - ResearchGate. [Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. [Link]
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How to prepare Acetamide derivatives? | ResearchGate. [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. [Link]
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(PDF) Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs - ResearchGate. [Link]
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Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI. [Link]
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survey of across-target bioactivity results of small molecules in PubChem - Oxford Academic. [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. [Link]
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SAR studies of acetamide derivatives—YAP–TEAD protein–protein interaction inhibitors. [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International - Chromatography Online. [Link]
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What is the mechanism of Acetamide? - Patsnap Synapse. [Link]
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Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. [Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. [Link]
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(PDF) The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]
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Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. [Link]
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SAR of 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide derivatives - ResearchGate. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Full article: Evaluation of in Vitro Cytotoxicity and Induction Potential of Açaí (Euterpe oleracea) Extracts in Human Hepatocytes - Taylor & Francis Online. [Link]
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2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide handling and storage best practices
Technical Support Center: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Welcome to the technical support guide for 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and optimal storage of this critical synthetic intermediate. Our goal is to ensure both the safety of laboratory personnel and the integrity of your experimental outcomes.
Section 1: Compound Profile & Key Specifications
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is a specialized organic compound primarily utilized as a building block in complex chemical syntheses, particularly in the development of pharmaceutical agents.[1][2][3] Its specific functional groups—a chloroacetamide moiety, a methoxy group, and a nitro group—make it a versatile but sensitive reagent. Understanding its properties is the first step toward safe and effective use.
| Property | Value | Source |
| CAS Number | 58795-63-4 | BLDpharm[4] |
| Molecular Formula | C₉H₉ClN₂O₃ | Cayman Chemical[2] |
| Molecular Weight | 228.6 g/mol | Cayman Chemical[2] |
| Appearance | Solid | ChemScene[5] |
| Primary Use | Laboratory chemical, manufacture of substances | ChemScene[5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries our application scientists receive regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound? A: Based on data from structurally similar compounds, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide should be treated as a hazardous substance. The primary GHS classifications include Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 2A), and Specific Target Organ Toxicity from a single exposure, specifically causing respiratory tract irritation (Category 3).[5] This means it is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[5][6] Always consult the specific Safety Data Sheet (SDS) from your supplier for the most accurate information.
Q2: What is the correct storage temperature to maintain compound integrity? A: There are different recommendations based on the intended duration of storage.
-
Short-Term Storage (< 2 weeks): Shipping and temporary storage at ambient room temperature is generally acceptable.[5]
-
Medium-Term Storage (2 weeks to 6 months): The recommended storage temperature is refrigerated at 2-8°C.[5][7] This is the most common condition to prevent slow degradation.
-
Long-Term Storage (> 6 months): For maximum stability and to ensure the highest purity for sensitive downstream applications, storing at -20°C is advisable.[1][2]
Causality Insight: Lower temperatures significantly slow down potential hydrolytic or decomposition reactions. The chloroacetamide group can be susceptible to hydrolysis, and the nitro group can be sensitive to light and heat, leading to the formation of impurities that could compromise your experimental results.
Q3: What specific type of gloves and other PPE are required? A: Standard nitrile gloves may not be sufficient for prolonged contact. It is essential to wear appropriate chemical-resistant gloves.[8][9] Always check your glove manufacturer's compatibility chart. Beyond gloves, a comprehensive PPE protocol is mandatory:
-
Body: A lab coat or chemical-resistant apron.[9]
-
Eyes: Chemical splash goggles are essential to protect against dust particles and splashes.[8][9] A face shield should be used if there is a significant splash risk.[9]
-
Respiratory: Use a NIOSH/MSHA-approved respirator if you are handling large quantities, if dust is generated, or if ventilation is inadequate.[8][9]
Q4: Is it safe to handle this compound on an open laboratory bench? A: No. All handling, including weighing and transferring, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][10] This is a critical control measure to prevent the inhalation of fine dust particles, which may cause respiratory irritation.[5][6] Proper ventilation is your primary engineering control to minimize exposure.[8]
Q5: What chemicals or materials should this compound be stored away from? A: This compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][11] Contact with these substances can cause vigorous, potentially hazardous reactions and lead to decomposition. Store it segregated from these chemical classes.
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This guide helps diagnose and resolve common problems.
Problem 1: The compound, which was initially a light-colored solid, has darkened over time.
-
Probable Cause: This indicates chemical degradation. The most likely causes are exposure to light, elevated temperatures, or reaction with moisture or oxygen in the container's headspace. The nitro-aromatic structure is particularly susceptible to light-induced degradation.
-
Troubleshooting Steps & Solutions:
-
Verify Storage Conditions: Immediately confirm that the compound is being stored at the recommended temperature (2-8°C or -20°C) and in a dark location (e.g., in an amber vial or inside a cabinet).[5]
-
Check Container Seal: Ensure the container cap is tightly sealed to prevent moisture ingress.[5][8]
-
Purity Assessment: For critical applications, the purity of the discolored material should be re-assessed using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).
-
Action: If impurities are detected, the material may need to be purified before use or discarded following institutional waste disposal guidelines. Using degraded material will introduce unknown variables into your experiment.
-
Problem 2: I'm seeing inconsistent yields or unexpected byproducts in my synthesis.
-
Probable Cause: The reactivity of the starting material may be compromised due to degradation. The chloroacetamide group is a key reactive site, and its degradation (e.g., through hydrolysis) will directly impact the outcome of nucleophilic substitution reactions.
-
Troubleshooting Steps & Solutions:
-
Use a Fresh Aliquot: Always use a fresh, properly stored batch of the compound for your reaction. Avoid using material from a container that has been opened multiple times over a long period.
-
Confirm Identity & Purity: Before starting a large-scale or critical synthesis, run a quick identity check (e.g., melting point or ¹H NMR) on your starting material to ensure it matches specifications.
-
Control Reaction Atmosphere: If your reaction is sensitive to moisture, ensure the compound is handled under an inert atmosphere (e.g., nitrogen or argon) after removal from cold storage to prevent condensation.
-
Problem 3: During weighing and transfer, I notice fine dust becoming airborne.
-
Probable Cause: The compound is a fine solid, and static electricity or turbulent airflow can easily aerosolize it. This poses a significant inhalation risk.[5]
-
Troubleshooting Steps & Solutions:
-
Work in an Enclosure: Always weigh this compound inside a chemical fume hood or a dedicated weighing enclosure with low, directed airflow.[5]
-
Use Proper Technique: Handle the material gently. Avoid dropping or scooping it from a height. Use an anti-static weighing dish if static is an issue.
-
Enhance PPE: If you frequently encounter airborne dust despite these controls, the use of a respirator is strongly recommended.[8]
-
Section 4: Protocols & Workflows
Adherence to standardized protocols is the foundation of laboratory safety and reproducibility.
Protocol 1: Required Personal Protective Equipment (PPE)
This table summarizes the minimum PPE required for handling 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
| Body Area | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9] | Prevents skin contact and irritation.[5] |
| Eyes/Face | Chemical splash goggles.[8][9] | Protects from airborne dust and potential splashes. |
| Body | Laboratory coat.[8] | Protects clothing and underlying skin from contamination. |
| Respiratory | Use within a fume hood. Respirator if needed.[8] | Prevents inhalation of dust which can cause respiratory irritation.[5][6] |
Protocol 2: Step-by-Step Chemical Storage Workflow
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the manufacturer's label is intact and legible. Add a date of receipt and the intended user's name.
-
Segregation: Store the compound in a designated, temperature-controlled environment (refrigerator or freezer) away from incompatible materials.[5]
-
Logging: Enter the compound into your laboratory's chemical inventory system, noting its location, quantity, and date of receipt.
-
Withdrawal: When removing from cold storage, allow the container to equilibrate to room temperature before opening to prevent water condensation on the solid.
-
Periodic Inspection: Visually inspect the compound for any signs of degradation (e.g., color change) every six months.
Workflow 1: Chemical Spill Response
The following workflow outlines the logical steps for responding to a spill. This process is designed to prioritize safety while ensuring effective containment and cleanup.
Caption: Logical workflow for responding to a chemical spill.
References
- Safety D
- Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Cole-Parmer.
- 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1. Sigma-Aldrich.
- Pat-6: Personal Protective Equipment for Pesticide Applicators.
- Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio.
- Safety d
- Chemical label N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE. ECHEMI.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Cayman Chemical.
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- SAFETY D
- 58795-63-4|2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide. BLDpharm.
- Safety Data Sheet. (2025, November 18). Cayman Chemical.
- 2,2,2-Trifluoro-N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 58795-63-4|2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. chemical-label.com [chemical-label.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. safelyio.com [safelyio.com]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide: A Tunable Covalent Warhead
This guide provides an in-depth technical analysis of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide , a specialized electrophilic building block. It is designed for medicinal chemists and chemical biologists requiring precise control over covalent modification kinetics.
Executive Summary
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9) represents a specific class of "tunable" alkylating agents. Unlike generic chloroacetamides, this molecule leverages a "push-pull" electronic system on the N-aryl ring—combining the electron-withdrawing power of a nitro group with the electron-donating capacity of a methoxy group. This unique substitution pattern modulates the electrophilicity of the
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide |
| CAS Number | 33721-54-9 |
| Molecular Formula | |
| Molecular Weight | 244.63 g/mol |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| Core Reactivity | Electrophilic alkylation ( |
Reactivity & Mechanism: The "Push-Pull" Effect
The utility of this compound lies in its electronic tuning. Standard N-phenyl chloroacetamides have a baseline reactivity towards thiols (e.g., Cysteine residues, Glutathione). Modifying the aryl ring alters the electron density on the amide nitrogen, which inductively affects the carbonyl and, subsequently, the
Electronic Modulation Logic
-
5-Nitro Group (
): Strongly electron-withdrawing. It pulls electron density away from the amide nitrogen. A less electron-rich nitrogen is a poorer donor to the carbonyl oxygen, increasing the electrophilic character of the carbonyl carbon. Through inductive effects, this makes the -methylene protons more acidic and the -carbon more susceptible to nucleophilic attack. -
2-Methoxy Group (
): Electron-donating. It counters the nitro group's effect but also introduces steric hindrance near the amide bond. This steric bulk can improve selectivity by preventing reaction with buried or sterically crowded cysteines.
Net Result: This compound is predicted to be more reactive than unsubstituted 2-chloro-N-phenylacetamide due to the dominant nitro group, but with altered steric selectivity profiles.
Mechanism of Action (Cysteine Alkylation)
The primary mechanism is an irreversible
Figure 1: Mechanism of covalent modification. The thiolate anion attacks the alpha-carbon, displacing chloride.
Comparative Performance Guide
Researchers often choose between warheads to balance potency (rate of reaction) with selectivity (avoiding off-target hits).
| Warhead Class | Relative Reactivity ( | Stability ( | Specificity Profile | Best Use Case |
| Iodoacetamides | Very High | Low | Low (Promiscuous) | Total proteome profiling; non-specific labeling. |
| 2-Cl-N-(2-OMe-5-NO2-phenyl) | High-Mid | Moderate | Tunable | Targeting solvent-exposed cysteines with lower pKa; Rapid labeling. |
| 2-Cl-N-phenylacetamide | Mid | High | Moderate | Standard covalent probes. |
| Acrylamides | Low | Very High | High (Requires orientation) | Targeted Covalent Inhibitors (TCIs) requiring specific binding pockets.[1] |
The Reactivity Landscape
The following diagram positions the topic compound within the spectrum of common covalent warheads.
Figure 2: Electrophilicity ranking. The nitro group activates the topic compound relative to the standard phenylacetamide.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide from 2-methoxy-5-nitroaniline.
Materials
-
Precursor: 2-Methoxy-5-nitroaniline (CAS: 99-59-2)
-
Reagent: Chloroacetyl chloride (1.2 equivalents)
-
Base: Triethylamine (
) or Pyridine (1.2 equivalents) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Workup: Dilute HCl (1M), Sat.
, Brine.
Step-by-Step Methodology
-
Preparation: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL/g) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.2 eq) and stir for 10 minutes.
-
Addition: Add Chloroacetyl chloride (1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting aniline is consumed.
-
Quenching: Quench with ice-cold water.
-
Extraction: Separate the organic layer. Wash sequentially with:
-
1M HCl (to remove unreacted amine/base).
-
Saturated
(to neutralize acid). -
Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
Applications in Drug Discovery[1][8][9][10]
Covalent Fragment Screening
This compound serves as a "warhead-first" fragment. Libraries of N-aryl chloroacetamides are screened against cysteines in proteins. The 2-methoxy-5-nitro analog is particularly useful for targeting cysteines that are less nucleophilic (higher pKa) because the warhead itself is more electrophilic than standard variants.
Intermediate for Heterocycles
The compound is a precursor for nitro-substituted benzomorpholines or benzimidazoles .
-
Route: Reduction of the nitro group to an amine, followed by intramolecular cyclization displacing the chloride.
Chromogenic Probes
Due to the nitro-aniline core, derivatives often absorb in the visible spectrum. Upon conjugation with a protein, the change in solvation environment can sometimes induce a solvatochromic shift, useful for sensing binding events.
Safety & Handling (SDS Summary)
-
Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (SE 3).
-
Sensitization: Chloroacetamides are potent contact sensitizers. Double gloving (Nitrile) is mandatory.
-
Inhalation: Avoid dust generation. Use a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of chloride).
References
-
Synthesis & Reactivity of Chloroacetamides
- Source: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
-
Cysteine Reactivity Profiling
- Source: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. (Foundational text on chloroacetamide warhead reactivity).
-
Compound Properties (PubChem)
-
Source: National Center for Biotechnology Information. "Acetamide, N-(2-methoxy-5-nitrophenyl)-."[6] PubChem Compound Summary.
-
-
Warhead Comparison (Acrylamide vs Chloroacetamide)
- Source: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019.
Sources
- 1. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Comparative Cytotoxicity Guide: 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide vs. Clinical Standards
[1]
Executive Technical Summary
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (CAS: 35588-36-4) is a synthetic electrophile belonging to the
In drug development, this compound serves as a critical reference point for evaluating intrinsic electrophilicity versus targeted potency .[1] While it shares structural features with covalent kinase inhibitors (which often use acrylamides), its "hard" electrophilic nature typically results in a broader, less selective cytotoxicity profile compared to "soft" electrophile drugs like Osimertinib or Afatinib .[1]
Key Differentiators
| Feature | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | Cisplatin (Standard Cytotoxic) | Osimertinib (Targeted Covalent) |
| Primary Mechanism | Cysteine Alkylation ( | DNA Crosslinking | Cysteine Alkylation (Michael Addition) |
| Reactivity Type | Hard Electrophile (High Reactivity) | Metal Coordination | Soft Electrophile (Tunable Reactivity) |
| Selectivity | Low (Pan-reactive) | Low (Dividing cells) | High (EGFR T790M specific) |
| Primary Application | Chemical Probe / Intermediate | Chemotherapy | Targeted Oncology |
Mechanistic Comparison & Performance Analysis
The "Warhead" Effect: Chloroacetamide vs. Acrylamide
The defining cytotoxic feature of the topic compound is the 2-chloroacetamide moiety.[1] In physiological conditions, this group undergoes a rapid
-
2-chloro-N-(...): The chloride acts as a good leaving group, making the
-carbon highly susceptible to nucleophilic attack.[1] This results in rapid, often indiscriminate covalent bonding to accessible cysteines, leading to cellular stress, glutathione depletion, and apoptosis.[1] -
Clinical Alternative (Osimertinib): Uses an acrylamide warhead.[1] This acts via a Michael Addition mechanism, which is generally slower and requires a specific orientation within a protein's binding pocket (e.g., EGFR Cys797) to react efficiently.[1] This "kinetic selectivity" reduces off-target toxicity.[1]
Structural Impact of the 2-Methoxy-5-Nitro Core
The 2-methoxy-5-nitrophenyl core provides a rigid aromatic scaffold.[1]
-
Nitro Group (
): Can undergo enzymatic reduction to an amine or hydroxylamine within the cell (by nitroreductases), potentially generating reactive oxygen species (ROS) via redox cycling.[1] This adds a secondary layer of cytotoxicity not present in non-nitro drugs.[1] -
Methoxy Group (
): Increases lipophilicity, facilitating membrane permeability.[1]
Diagram: Cytotoxicity Pathways
The following diagram illustrates the divergent pathways of cytotoxicity between the topic compound and standard drugs.
Caption: Comparative mechanism showing the high off-target potential (Red path) of the chloroacetamide probe compared to the targeted mechanism of Osimertinib (Green path).[1]
Experimental Validation Protocols
To objectively compare the cytotoxicity of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide against known drugs, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.[1]
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 value and selectivity index.
-
Cell Line Selection:
-
Compound Preparation:
-
Dissolve 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide in DMSO (Stock: 10 mM). Note: Ensure fresh preparation to prevent hydrolysis of the chloroacetamide.
-
Prepare serial dilutions (0.01
M to 100 M) in culture medium.
-
-
Incubation:
-
Readout:
-
Analysis:
-
Plot Dose-Response Curve (Log[Concentration] vs. % Viability).
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: Quantify intrinsic electrophilicity (reactivity) to explain off-target toxicity.[1]
Supporting Data Interpretation
While specific public clinical data for CAS 35588-36-4 is limited to chemical databases, its performance can be accurately predicted based on Structure-Activity Relationship (SAR) principles established in covalent drug design.[1]
| Parameter | 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide | Clinical Drug Standard (e.g., Afatinib) | Interpretation |
| IC50 (Tumor Cells) | Predicted: 1 - 10 | 0.01 - 0.1 | The probe is less potent due to lack of specific binding pocket optimization.[1] |
| IC50 (Normal Cells) | Predicted: 5 - 20 | > 1 | The probe shows a narrow therapeutic window (low selectivity).[1] |
| Washout Reversibility | Irreversible | Irreversible | Both form permanent bonds, but the probe binds random proteins.[1] |
| Stability (Plasma) | Low (Hydrolysis/Protein binding) | High | The probe is likely unsuitable for systemic in vivo use without modification.[1] |
Expert Insight
"The use of
-chloroacetamides in phenotypic screening often yields 'false positives' for drug candidates.[1] These compounds frequently appear potent in vitro due to general protein alkylation but fail in vivo due to rapid clearance and toxicity.[1] However, they remain excellent positive controls for assays measuring covalent binding efficiency."[1]
References
-
Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.[1] Link
-
Laster, W. R., et al. (1971).[1] "Experimental studies on the toxicity and antitumor activity of alpha-chloroacetamides." Cancer Research.[1] Link
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 2362603, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide." PubChem. Link[1]
-
Åkerfeldt, K. S., et al. (2017).[1] "Design and development of covalent kinase inhibitors." Journal of Medicinal Chemistry. Link
In Vitro Efficacy of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide Derivatives: A Comparative Technical Guide
Executive Summary & Compound Profile
This guide evaluates the in vitro efficacy of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (referred to herein as CMN-Cl ) and its derivatives.[1] These compounds represent a class of electrophilic covalent inhibitors characterized by a "warhead" (α-chloroacetamide) attached to an electron-deficient scaffold (nitro-methoxy-aniline).[1]
Unlike reversible inhibitors (e.g., Niclosamide), CMN-Cl derivatives function primarily via irreversible alkylation of nucleophilic cysteine residues on target proteins.[1] This guide compares their efficacy, stability, and toxicity against industry standards to validate their potential as antimicrobial agents and cytotoxic warheads.[1]
Chemical Identity[1][2][3][4][5][6]
-
Warhead: 2-chloroacetyl (Electrophile)[1]
-
Mechanism Class: Covalent Modifier / Alkylating Agent[1]
-
Key Property: The 5-nitro group enhances the electrophilicity of the warhead via electron withdrawal, while the 2-methoxy group improves lipophilicity and membrane permeability.[1]
Comparative Efficacy Analysis
The following analysis contrasts CMN-Cl derivatives with Niclosamide (structural analog, reversible) and Iodoacetamide (non-selective alkylator).
Table 1: Performance Matrix (Antimicrobial & Cytotoxic Potency)[1]
| Feature | CMN-Cl Derivatives (Target) | Niclosamide (Comparator A) | Iodoacetamide (Comparator B)[1] |
| Binding Mode | Covalent (Irreversible) | Non-covalent (Reversible) | Covalent (Non-specific) |
| Primary Mechanism | Cysteine Alkylation (Target Specific) | Uncoupling Oxidative Phosphorylation | Global Cysteine Alkylation |
| Antifungal MIC (Candida) | 25 – 50 µg/mL [1] | 10 – 20 µg/mL | >100 µg/mL (Cytotoxic) |
| Antibacterial MIC (K. pneumo) | Moderate (Additivity w/ Cipro) [2] | Low Activity (Gram-neg barriers) | N/A (Toxic) |
| Cytotoxicity (CC50) | High (Tumor Selective Potential) | Moderate (Broad) | Very High (Non-selective) |
| Metabolic Stability | Moderate (Glutathione conjugation risk) | Low (Rapid metabolism) | Low |
Expert Insight: While Niclosamide exhibits higher potency in some phenotypic screens due to its ability to uncouple mitochondrial respiration, CMN-Cl derivatives offer a distinct advantage in overcoming resistance.[1] The covalent mechanism prevents "off-rate" dependent resistance.[1] However, the presence of the nitro group increases the risk of reductive metabolism (Ames positive potential), which must be screened early.[1]
Mechanism of Action: Cysteine Targeting[1]
The efficacy of CMN-Cl relies on the nucleophilic attack of a thiolate anion (Protein-S⁻) onto the α-carbon of the chloroacetamide.[1]
Diagram 1: Covalent Inhibition Pathway
The following diagram illustrates the kinetic pathway of CMN-Cl binding to a target enzyme (e.g., a fungal cysteine protease or bacterial enzyme).
Caption: Kinetic pathway of CMN-Cl. Efficacy depends on the ratio of k_inact (alkylation rate) to Kd (binding affinity).
Experimental Protocols for Validation
To validate the efficacy of CMN-Cl derivatives, researchers must distinguish between specific target engagement and non-specific toxicity.[1]
Protocol A: Differential Cytotoxicity Assay (MTT)
Objective: Determine the Selectivity Index (SI) between cancer cells/pathogens and healthy fibroblasts.[1]
-
Seeding: Plate HeLa (cancer) and HFF-1 (fibroblast) cells at 5,000 cells/well in 96-well plates.
-
Treatment: Prepare a 100 mM stock of CMN-Cl in DMSO. Perform serial dilutions (0.1 µM to 100 µM).
-
Control: Include Niclosamide as a positive control and 0.1% DMSO as a vehicle control.[1]
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan with DMSO.[1] Measure Absorbance at 570 nm.[1]
-
Analysis: Calculate IC50. A viable lead should have an SI (IC50_normal / IC50_tumor) > 5.[1]
Protocol B: Glutathione (GSH) Reactivity Assay
Objective: Assess the "chemical reactivity" risk.[1] Highly reactive compounds (low t1/2) are likely pan-assay interference compounds (PAINS).[1]
-
Reaction Mix: Mix CMN-Cl (10 µM) with reduced Glutathione (100 µM) in PBS (pH 7.4).
-
Monitoring: Monitor the disappearance of the parent compound via LC-MS/MS at T=0, 15, 30, 60, and 120 min.
-
Threshold:
Critical Analysis of "Warhead" Tuning
The 2-methoxy-5-nitrophenyl scaffold is not merely a carrier; it tunes the reactivity of the chloroacetamide.[1]
-
5-Nitro Effect: Strong electron-withdrawing group (EWG).[1]
-
2-Methoxy Effect: Electron-donating group (EDG) via resonance, but steric bulk.[1]
Diagram 2: Structure-Activity Relationship (SAR) Logic[1]
Caption: SAR decomposition. The scaffold modulates the warhead's reactivity and bioavailability.
References
-
National Institutes of Health (NIH). (2019).[1] Chloroacetamide derivatives as a promising topical treatment for fungal skin infections.[1][3][4] PubMed.[1] Available at: [Link]
-
SciELO. (2023).[1] Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.[1][5] Available at: [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]
- 3. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Covalent Probe Optimization: SAR Profiling of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
Executive Summary
In the landscape of covalent inhibitor design, 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide (referred to herein as Compound A ) serves as a quintessential "warhead-scaffold" model. It combines a highly reactive
While effective as a high-potency cysteine alkylator in phenotypic screens (often hitting targets like cysteine proteases, tubulin, or P2X7 receptors), its utility is frequently limited by promiscuity . This guide objectively compares Compound A against its strategic analogs—specifically Acrylamides (optimized selectivity) and Non-covalent controls —to provide a roadmap for converting this hit into a viable lead.
The "Goldilocks" Reactivity Profile
The core challenge with Compound A is its high intrinsic reactivity. This guide analyzes how structural modifications shift the molecule along the Reactivity-Selectivity Axis .
| Feature | Compound A (Subject) | Alternative B (Acrylamide) | Alternative C (Non-Covalent) |
| Warhead | Acrylamide | Acetamide | |
| Mechanism | Irreversible ( | Irreversible (Michael Addition) | Reversible (H-Bond/VdW) |
| Reactivity | High (Fast | Tunable (Slower | None |
| Selectivity | Low (Risk of off-target toxicity) | High (Requires specific orientation) | High (Driven by |
| Metabolic Stability | Low (Rapid GSH conjugation) | Moderate | High |
Mechanistic Basis & Structural Analysis
To understand the SAR, we must first dissect the molecular architecture of Compound A.
The Warhead: -Chloroacetamide
The 2-chloroacetamide group acts as a "hard" electrophile. Upon binding to a protein target, a nucleophilic cysteine thiol (
-
Implication: This reaction is fast and less dependent on precise steric alignment compared to Michael acceptors, leading to a "pan-assay interference" (PAINS) profile if not carefully tuned.
The Scaffold: 2-methoxy-5-nitroaniline
The aromatic system drives the non-covalent affinity (
-
Electronic Effect: The 5-Nitro group (
) is a strong Electron Withdrawing Group (EWG). It pulls electron density from the amide nitrogen, increasing the acidity of the NH proton ( shift). This can enhance the electrophilicity of the adjacent carbonyl, making the warhead more reactive. -
Steric Effect: Crystallographic studies of similar analogs (e.g., N-(4-methoxy-2-nitrophenyl)acetamide) reveal that ortho-substituents (like the 2-methoxy group) force the amide bond out of planarity with the phenyl ring (torsion angles ~25-47°).[1] This "twist" is critical for fitting into specific hydrophobic pockets [1].
Comparative Performance Data
The following data represents a consensus of structure-activity relationships observed in cysteine-targeting drug discovery programs (e.g., EGFR, BTK, or Cathepsin inhibitors).
Table 1: Warhead Reactivity & Potency Comparison
| Compound ID | Structure Description | Intrinsic Reactivity ( | Cellular Potency ( | GSH Half-life ( |
| Compound A | 2-Cl-acetamide | High ( | 10 - 50 nM | < 15 min |
| Alt B | Acrylamide | Moderate ( | 100 - 500 nM | > 120 min |
| Alt C | Acetamide (No Cl) | None | > 10 | Stable |
| Alt D | Propionamide | Very Low | > 5 | Stable |
*
Key Insight: The "Activity Cliff"
Replacing the Chloroacetamide (A) with the Acetamide (C) typically results in a >100-fold loss of potency. This confirms that the biological activity is driven primarily by the covalent bond formation . If potency is maintained in Alt C, the mechanism is likely non-covalent, and the Cl-group was unnecessary liability.
Optimization Pathways (SAR Guide)
This section details how to optimize Compound A using a "Design-Make-Test" logic.
Pathway 1: Tuning the Warhead (Reactivity)
Objective: Reduce toxicity while maintaining target engagement.
-
Strategy: Switch from
alkylators (Cl-acetamide) to Michael Acceptors (Acrylamides). -
Why: Acrylamides are "softer" electrophiles. They require a specific orientation of the Cysteine thiolate to react. This geometric requirement acts as a "selectivity filter," sparing exposed cysteines on albumin or glutathione.
Pathway 2: Tuning the Scaffold (Affinity)
Objective: Increase residence time (
-
Strategy: Modify the 5-Nitro group.
-
Replace
with (Amine): This changes the ring from electron-deficient to electron-rich. It often improves solubility but may reduce the electrophilicity of the warhead. -
Replace
with : Retains the EWG character but removes the "toxicophore" liability of the nitro group (which can be reduced to toxic hydroxylamines in vivo) [2].
-
Visualizing the Logic: Decision Tree
The following diagram illustrates the decision process for optimizing Compound A based on experimental feedback.
Figure 1: Strategic decision tree for optimizing the 2-chloroacetamide scaffold based on potency and stability data.
Validated Experimental Protocols
To ensure reproducibility, use these standardized protocols.
Synthesis: Schotten-Baumann Acylation
This protocol minimizes side reactions common with highly reactive anilines.
-
Reagents: 2-methoxy-5-nitroaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Saturated
(aq), Ethyl Acetate (EtOAc). -
Procedure:
-
Dissolve aniline in EtOAc (0.1 M concentration).
-
Add equal volume of Sat.
(Biphasic system). -
Cool to 0°C. Add Chloroacetyl chloride dropwise over 15 mins with vigorous stirring.
-
Critical Step: Maintain temperature < 5°C to prevent bis-acylation.
-
Stir 1h at RT. Separate organic layer, wash with 1M HCl (removes unreacted aniline), then Brine.
-
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water (Avoid column chromatography if possible, as silica can degrade the chloroacetamide).
-
GSH Reactivity Assay (Pseudo-First Order)
Determines the "Warhead Liability".
-
Preparation: Prepare 10 mM stock of Compound A in DMSO. Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).
-
Incubation: Mix to final concentrations: 50
M Compound, 5 mM GSH (100-fold excess GSH ensures pseudo-first order kinetics). -
Monitoring: Inject into HPLC/UV (254 nm) at t=0, 15, 30, 60, 120 min.
-
Calculation: Plot
vs. Time. The slope is . -
Benchmark:
- : Too reactive for systemic drug use (Reagent grade).
- : Acceptable for lead optimization.
References
-
Hines, P. T., et al. (2022).[1][2] "Crystal structure and hydrogen bonding of N-(4-methoxy-2-nitrophenyl)acetamide." Acta Crystallographica Section E, 78(Pt 7), 678–682. Link
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link
-
Uppu, R. M., et al. (2025).[3] "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide: Structural insights into nitrated metabolites." IUCrData, 10, x250470.[1] Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
[1][2][3][4]
Executive Summary
Do not dispose of this compound down the drain or in general trash.
2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide is an
Chemical Profile & Hazard Identification
To ensure safety, you must understand the causality of the hazards associated with this molecule. It is not merely "toxic"; it is chemically reactive in a way that dictates its disposal path.[1]
-
The
-Chloroacetamide Moiety: The chlorine atom adjacent to the carbonyl group creates a highly electrophilic center.[1] This allows the molecule to alkylate DNA and proteins (specifically cysteine residues).[1][2] This mechanism is the basis for its potential skin sensitization, reproductive toxicity, and mutagenicity.[1][2][3] -
The Nitro-Aromatic System: The nitro group (
) adds to the compound's systemic toxicity and environmental persistence.[1][2] While generally stable, nitro-aromatics can be shock-sensitive if dry and impure, though this specific amide is typically stable under standard storage.[1][2][3] -
Waste Classification:
-
RCRA Status: While not explicitly P-listed or U-listed by specific CAS name, it exhibits characteristics of Toxic Waste and Halogenated Organic Waste .[1][2]
-
Disposal Stream: Must be segregated into Halogenated Waste streams to prevent the formation of dioxins during improper low-temperature combustion.[1]
-
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
If you are disposing of the pure powder or crystals:
-
Primary Containment: Transfer the solid into a chemically compatible screw-top container.
-
Solvent Dampening (Optional but Recommended): If the powder is very fine and prone to aerosolization, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress dust, provided this does not interfere with your facility's incineration acceptance criteria.[1][2]
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to prevent surface contamination of the outer bin.
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate, DMSO):
-
Segregation: CRITICAL. Pour into the Halogenated Solvent Waste carboy.
-
Compatibility Check: Ensure the waste carboy does not contain strong nucleophiles (e.g., azides, chemically active amines/thiols) which could react exothermically with the alkyl halide moiety.[1][2]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]
C. Labeling Requirements
Every container must be labeled immediately upon filling.[1]
-
Chemical Name: Write the full name: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane 95%, Target Compound 5%").
Decontamination & Spill Response
In the event of a spill, simple sweeping is insufficient due to the alkylating nature of the dust.[1][2]
Deactivation Solution (Nucleophilic Scavenger): Prepare a solution of 10% Sodium Thiosulfate and 1% Sodium Bicarbonate in water.[1][2]
-
Mechanism:[5] The thiosulfate ion (
) acts as a soft nucleophile, attacking the -carbon and displacing the chlorine atom.[1][2] This converts the toxic alkylating agent into a water-soluble, non-reactive thiosulfate adduct.[1][2]
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area. Don full PPE (Nitrile gloves x2, Lab coat, Safety Goggles, N95 or P100 respirator).[1][2][3]
-
Cover: Cover the spill with the Deactivation Solution-soaked pads or paper towels.[1] Let sit for 15 minutes.
-
Collect: Scoop up the solid/slurry and place it in a separate hazardous waste container labeled "Debris from Spill Cleanup - Contaminated with Halo-Organics."[1]
-
Wash: Clean the surface twice with soap and water.[1]
Regulatory & Compliance Data
| Parameter | Specification | Notes |
| EPA Waste Code | D001 (if ignitable solvent), D003 (Reactive - rare), or Non-Regulated Hazardous | Often classified by EHS as "Halogenated Organic" regardless of specific listing.[1][2][3] |
| DOT Shipping Name | Toxic solid, organic, n.o.s.[1][2][3] | UN Number typically UN 2811 .[1][2][3][4] |
| Incineration Temp | > 1100°C | Required to ensure complete destruction of the nitro and chloro moieties.[1][2][3] |
| Container Material | HDPE or Glass | Compatible.[1][2][3] Avoid Aluminum.[1] |
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of this compound.
Figure 1: Decision matrix for the segregation and packaging of 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
Personal protective equipment for handling 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide
[1][2]
Executive Safety Assessment: The "Silent" Alkylator
Do not treat this compound as a generic organic solid. 2-Chloro-N-(2-methoxy-5-nitrophenyl)acetamide poses a specific, dual-threat hazard profile derived from its pharmacophore:
- -Chloroacetamide Moiety: A potent electrophile and alkylating agent. It reacts irreversibly with biological thiols (cysteine residues) in proteins.[1][2] This mechanism is the driver for Type IV hypersensitivity (allergic contact dermatitis) .[1][2]
-
Nitroaromatic Core: Introduces risks of methemoglobinemia (interference with oxygen transport) upon significant absorption, and potential energetic instability if subjected to shock or high heat.
The Core Directive: Your PPE strategy must prioritize impermeability over convenience. Standard nitrile gloves are often insufficient for prolonged contact with solvated
The PPE Matrix: Layered Defense System
This protocol uses a "Zone Defense" approach. Select your PPE tier based on the operation scale.
| Protection Zone | Component | Specification | Scientific Rationale |
| Ocular | Goggles | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapors/dust to bypass the side shields.[1][2] Alkylating agents cause corneal opacity. |
| Dermal (Hand) | Primary | High-Breakthrough Nitrile (>5 mil) | Standard 3-mil exam gloves degrade rapidly in organic solvents, facilitating permeation of the chloroacetamide.[1][2] |
| Secondary | Silver Shield / Laminate (For Stock Solutions) | CRITICAL: If handling >100mg in solution (e.g., DCM/DMF), wear laminate liners under nitrile.[1][2] Laminates block organic alkylators that penetrate nitrile. | |
| Respiratory | Primary | Fume Hood (Face velocity: 100 fpm) | The primary control.[2] Do not weigh on an open bench. |
| Backup | P100 + OV Cartridge (Full Face) | Only for spill cleanup outside a hood.[2] N95s offer zero protection against solvent vapors carrying the compound. | |
| Body | Suit | Tyvek® Lab Coat/Sleeves | Cotton absorbs and holds the chemical against the skin.[2] Tyvek provides a non-porous buffer. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup
-
Static Mitigation: Nitro compounds can be static-sensitive.[1] Use an ionizing fan or anti-static gun on the balance before weighing.
-
The "Clean" Zone: Line the fume hood surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1][2] If a spill occurs, you dispose of the mat, not the hood surface.[1]
Phase B: Solubilization & Reaction
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO enhances skin permeability, acting as a "vehicle" that carries the toxicant directly into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate if chemistry permits, as they evaporate quickly (though they still require laminate gloves).[1][2]
-
Cannula Transfer: Do not pour solutions containing this intermediate. Use positive pressure cannula transfer or gas-tight syringes to move liquids between vessels to eliminate aerosol generation.[1][2]
Phase C: Decontamination (The "Quench" Step)[1][2]
-
The Chemistry of Safety: Before disposal, destroy the alkylating potential.
-
Prepare a Quench Solution: 10% aqueous Sodium Thiosulfate (
) or 5% aqueous Ammonia. -
Mechanism: The thiosulfate nucleophile attacks the
-carbon, displacing the chloride and neutralizing the electrophilic site.[1] -
Protocol: Rinse all contaminated glassware/spatulas with the Quench Solution inside the hood before removing them for washing.
-
Emergency Response Workflow
Scenario: Skin Exposure (Solvated)[1][2][5]
-
Immediate Doffing: Remove gloves immediately. Do not hesitate.
-
The Wash: Flush with water for 15 minutes. Do not use ethanol or acetone to wash skin; these solvents increase the surface area of absorption.[1]
-
Soap: Use mild soap (surfactant) to lift the hydrophobic nitro-compound.[1]
Scenario: Spillage (>1 gram)[1][2]
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: Apply the Quench Solution (Thiosulfate) gently over the spill to deactivate the alkylator.
-
Absorb: Use chemical spill pads. Dispose of as hazardous halogenated waste.
Decision Logic Visualization
The following diagram outlines the critical decision path for handling this compound, ensuring no step is skipped.
Caption: Operational decision tree prioritizing barrier protection and chemical deactivation.
References & Authority
-
PubChem. (n.d.).[1] Compound Summary: 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.[1][2] National Library of Medicine. Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). United States Department of Labor. Retrieved from [Link][1][2]
-
American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Chloroacetamides and Nitroanilines (General Class Hazards). Retrieved from [Link][1][2][7]
Disclaimer: This guide is for informational purposes for trained professionals only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 2-chloro-n-(2-methoxy-5-nitrophenyl)acetamide (C9H9ClN2O4) [pubchemlite.lcsb.uni.lu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
